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  • Product: Formamide, N-(2-adamantyl)
  • CAS: 24161-71-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Formamide, N-(2-adamantyl)-: Chemical Structure, Properties, and Pharmaceutical Potential

This guide provides a comprehensive technical overview of Formamide, N-(2-adamantyl)-, a molecule of significant interest in medicinal chemistry and drug development. While its 1-adamantyl isomer is more extensively docu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of Formamide, N-(2-adamantyl)-, a molecule of significant interest in medicinal chemistry and drug development. While its 1-adamantyl isomer is more extensively documented, this whitepaper will delve into the known and extrapolated knowledge surrounding the 2-adamantyl derivative, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Significance of the Adamantane Scaffold in Drug Design

The adamantane moiety, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has proven to be a valuable building block in the design of therapeutic agents. Its incorporation into drug molecules can enhance their pharmacological profiles by increasing lipophilicity, which can improve membrane permeability and bioavailability.[1] The steric bulk of the adamantane cage can also protect adjacent functional groups from metabolic degradation, thereby prolonging the drug's half-life.[1]

Prominent examples of adamantane-containing drugs include amantadine (1-aminoadamantane) and rimantadine, both of which have been used as antiviral agents.[1] The unique properties of the adamantane scaffold continue to inspire the development of new chemical entities with potential applications in a wide range of therapeutic areas, including neurology, infectious diseases, and oncology.[2][3] This guide focuses specifically on Formamide, N-(2-adamantyl)-, an intriguing derivative with potential for further exploration.

Chemical Structure and Physicochemical Properties

Formamide, N-(2-adamantyl)- is a secondary amide characterized by a formyl group attached to the nitrogen atom of 2-aminoadamantane. The key distinction of this molecule lies in the attachment at the secondary carbon (position 2) of the adamantane cage, as opposed to the more common tertiary bridgehead position (position 1). This structural difference is expected to influence its steric hindrance, electronic properties, and ultimately, its biological activity.

Molecular Structure:

The structure of Formamide, N-(2-adamantyl)- is depicted below. The adamantane cage provides a bulky, non-polar domain, while the formamide group introduces polarity and hydrogen bonding capabilities.

Caption: Molecular structure of Formamide, N-(2-adamantyl)-.

Physicochemical Properties (Predicted and Inferred):

Due to a lack of specific experimental data for Formamide, N-(2-adamantyl)-, the following properties are predicted based on the known values for the 1-adamantyl isomer and general principles of organic chemistry.

PropertyPredicted Value / DescriptionRationale / Comparison
Molecular Formula C₁₁H₁₇NOIdentical to the 1-isomer.
Molecular Weight 179.26 g/mol Identical to the 1-isomer.[4]
Appearance White to off-white solid.Amides with similar molecular weights are typically solids at room temperature.
Melting Point Likely lower than the 1-isomer (140 °C).[4]The 2-substituted adamantanes are generally less symmetrical than their 1-substituted counterparts, leading to less efficient crystal packing and lower melting points.
Boiling Point Expected to be high, likely >300 °C.Similar to the 1-isomer (332 °C).[4]
Solubility Soluble in organic solvents like chloroform, methanol, and DMSO. Low solubility in water.The adamantane cage is highly non-polar, while the formamide group provides some polarity.
LogP Estimated to be around 2-3.The 1-isomer has a calculated LogP of ~2.5.[4] The 2-isomer is expected to have a similar lipophilicity.
Synthesis and Experimental Protocols

As there is no specifically published synthesis for Formamide, N-(2-adamantyl)-, a plausible and efficient synthetic route would involve the formylation of 2-aminoadamantane. The precursor, 2-aminoadamantane, can be synthesized from 2-adamantanone.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Aminoadamantane cluster_step2 Step 2: N-Formylation A 2-Adamantanone B 2-Adamantanone Oxime A->B NH2OH·HCl, NaOAc, EtOH, Reflux C 2-Aminoadamantane B->C Reduction (e.g., Na/Amyl alcohol or Catalytic Hydrogenation) D 2-Aminoadamantane E Formamide, N-(2-adamantyl)- D->E Formylating Agent (e.g., Formic Acid, Ethyl Formate)

Caption: Proposed two-step synthesis of Formamide, N-(2-adamantyl)-.

Step-by-Step Experimental Protocols:

Step 1: Synthesis of 2-Aminoadamantane from 2-Adamantanone

This procedure involves the formation of an oxime followed by its reduction.

  • Part A: Oximation of 2-Adamantanone

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-adamantanone (1.0 eq) in ethanol.

    • Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

    • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into cold water.

    • Isolation: Collect the precipitated 2-adamantanone oxime by filtration, wash with water, and dry thoroughly.[5]

  • Part B: Reduction of 2-Adamantanone Oxime

    • Reaction Setup: In a suitable reaction vessel, dissolve the 2-adamantanone oxime (1.0 eq) in a high-boiling alcohol solvent such as amyl alcohol.

    • Reduction: While heating the solution to reflux, cautiously add sodium metal (a significant excess, e.g., 10-20 eq) in small portions.

    • Quenching: After the addition of sodium is complete and the reaction has subsided, cool the mixture and carefully add ethanol to consume any unreacted sodium, followed by the slow addition of water.

    • Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane.

    • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-aminoadamantane. Further purification can be achieved by distillation or by converting it to its hydrochloride salt and then liberating the free amine.

Step 2: N-Formylation of 2-Aminoadamantane

Several methods can be employed for the formylation of amines.[6] A common and effective method utilizes formic acid.

  • Reaction Setup: Dissolve 2-aminoadamantane (1.0 eq) in an excess of formic acid (e.g., 5-10 equivalents).

  • Reaction: Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and carefully pour it into ice water.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base such as sodium bicarbonate or sodium hydroxide until a precipitate forms. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude Formamide, N-(2-adamantyl)- can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

The structural elucidation of Formamide, N-(2-adamantyl)- would rely on standard spectroscopic techniques. The following are predicted key spectroscopic features:

Spectroscopic TechniquePredicted Key Signals and Features
¹H NMR - A singlet or a pair of doublets for the formyl proton (CHO) around 8.0-8.2 ppm due to restricted rotation around the C-N bond.- A broad signal for the amide proton (NH) between 5.5 and 7.5 ppm.- A multiplet for the proton at the C2 position of the adamantane cage, shifted downfield due to the adjacent nitrogen.- A complex series of multiplets for the remaining adamantane protons between 1.5 and 2.5 ppm.
¹³C NMR - A signal for the carbonyl carbon (C=O) in the range of 160-165 ppm.- A signal for the C2 carbon of the adamantane cage bonded to nitrogen, expected around 50-60 ppm.- Several signals corresponding to the other carbons of the adamantane cage between 25 and 40 ppm.
IR Spectroscopy - A strong N-H stretching vibration around 3300 cm⁻¹.- A strong C=O stretching vibration (Amide I band) around 1650-1670 cm⁻¹.- An N-H bending vibration (Amide II band) around 1530-1550 cm⁻¹.- C-H stretching vibrations of the adamantane cage just below 3000 cm⁻¹.
Mass Spectrometry - A molecular ion peak [M]⁺ at m/z = 179.- A prominent fragment corresponding to the loss of the formyl group ([M-29]⁺).- A base peak corresponding to the adamantyl cation or related fragments.
Applications in Drug Development

While there is no specific research on the biological activity of Formamide, N-(2-adamantyl)-, its structural features suggest potential avenues for investigation in drug discovery. The formamide group can serve as a scaffold for further chemical modifications, and the 2-adamantyl moiety provides a unique lipophilic and steric profile.

Potential Therapeutic Areas:

  • Antiviral Agents: Given the history of adamantane derivatives in antiviral therapy, N-(2-adamantyl)formamide could be a precursor for novel antiviral compounds. The formamide could be hydrolyzed to the corresponding amine, which is a key pharmacophore in drugs like amantadine.

  • Neurological Disorders: The lipophilicity of the adamantane cage allows for penetration of the blood-brain barrier. This property has been exploited in drugs for Parkinson's disease and other central nervous system disorders.[2]

  • Enzyme Inhibitors: The rigid adamantane structure can be used to design potent and selective enzyme inhibitors by occupying specific hydrophobic pockets in the active site of target proteins.

The synthesis of a library of derivatives based on the N-(2-adamantyl)formamide scaffold could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

Conclusion

Formamide, N-(2-adamantyl)- represents an under-explored yet potentially valuable molecule in the field of medicinal chemistry. While direct experimental data is scarce, this guide has provided a comprehensive overview of its predicted chemical structure, physical properties, and a plausible synthetic route based on established chemical principles. The unique structural features of the 2-adamantyl group, combined with the versatility of the formamide functional group, make this compound an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into the synthesis and biological evaluation of Formamide, N-(2-adamantyl)- and its derivatives is warranted to fully unlock its pharmaceutical potential.

References

  • The Royal Society of Chemistry. Supporting Information for scientific papers. [Link]

  • AWS. SUPPORTING INFORMATION. [Link]

  • Vu, D. B., et al. A modified method for synthesis of amantadine hydrochloride. Revista CENIC Ciencias Químicas, 51(2), 243-252. [Link]

  • Maohuan Chemical. N-(1-adamantyl)formamide|3405-48-9. [Link]

  • LookChem. N-(1-Adamantyl)formamide. [Link]

  • National Center for Biotechnology Information. Direct radical functionalization methods to access substituted adamantanes and diamondoids. PubMed Central. [Link]

  • National Center for Biotechnology Information. Chemistry, biological activity, and uses of formamidine pesticides. PubMed Central. [Link]

  • ResearchGate. A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. [Link]

  • De Gruyter. On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. [Link]

  • Shota Rustaveli National Science Foundation of Georgia. Project Summary: Synthesis of new adamantane containing biologically active compounds. [Link]

  • National Center for Biotechnology Information. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed Central. [Link]

  • Cheméo. Chemical Properties of Formamide, N-(1-adamantyl)- (CAS 3405-48-9). [Link]

  • ResearchGate. (PDF) Biological activity of adamantane analogues. [Link]

  • Molsyns Research. Buy high quality N-(1-Adamantyl)formamide with CAS No. [Link]

  • ResearchGate. Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. [Link]

  • National Center for Biotechnology Information. Formamide | HCONH2 | CID 713 - PubChem. [Link]

  • Wikipedia. Formamide. [Link]

  • ACS Publications. Simple and Economical Process for Producing Amantadine Hydrochloride. [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. PubMed. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions. [Link]

  • MDPI. Adamantane in Drug Delivery Systems and Surface Recognition. [Link]

  • ResearchGate. Thermal Fluctuations and Infrared Spectra of the Formamide-Formamidine Complex. [Link]

  • HazComFast. Formamide, N-(1-adamantyl-1-butyl)- (CAS 101468-15-9). [Link]

  • Kyushu University Institutional Repository. Infrared spectroscopic and computational studies on formamide solutions of Ca2+. Vibrational frequencies of formamide and modes of coordination to Ca2+. [Link]

  • Kyushu University Institutional Repository. Infrared spectroscopic and computational studies on formamide solutions of Ca2+. Vibrational frequencies of formamide and modes of coordination to Ca2+ (Supplementary Material). [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • National Center for Biotechnology Information. Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation. PubMed Central. [Link]

  • MDPI. Conjugation of Aminoadamantane and γ-Carboline Pharmacophores Gives Rise to Unexpected Properties of Multifunctional Ligands. [Link]

  • YouTube. A New Bioisostere of Adamantane. [Link]

  • National Center for Biotechnology Information. Potential of formamide and N-methylformamide in nonaqueous capillary electrophoresis coupled to electrospray ionization mass spectrometry. Application to the analysis of beta-blockers. PubMed. [Link]

  • MDPI. Formylation of Amines. [Link]

  • ResearchGate. (PDF) Two-dimensional infrared spectroscopy of a structured liquid: Neat formamide. [Link]

  • ResearchGate. Scheme 3: Synthesis and adamantylation of 15 N-labelled 23-15 N 2 and J... [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways of N-(2-adamantyl)formamide: A Mechanistic Guide for Structural Elucidation

Executive Summary Adamantane derivatives possess a unique, highly lipophilic tricyclic hydrocarbon cage, making them privileged scaffolds in neuropharmacology and antiviral drug design. N-(2-adamantyl)formamide serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adamantane derivatives possess a unique, highly lipophilic tricyclic hydrocarbon cage, making them privileged scaffolds in neuropharmacology and antiviral drug design. N-(2-adamantyl)formamide serves as both a critical synthetic intermediate and a structural analog to established therapeutics like amantadine and rimantadine. For drug development professionals and analytical scientists, understanding its exact mass spectrometric (MS) behavior is critical for metabolite profiling, impurity tracking, and pharmacokinetic assays. This whitepaper details the ionization dynamics, primary amide cleavages, and secondary diamondoid cage-opening mechanisms of N-(2-adamantyl)formamide, supported by a self-validating LC-HRMS/MS experimental protocol.

Ionization Dynamics and Precursor Ion Formation

Under Electrospray Ionization (ESI) in positive ion mode, N-(2-adamantyl)formamide (C₁₁H₁₇NO, exact monoisotopic mass 179.1310 Da) readily protonates to form a stable precursor ion, [M+H]⁺, at m/z 180.1388.

The site of protonation fundamentally dictates the subsequent fragmentation cascades. Quantum chemical considerations and gas-phase basicity models suggest that protonation occurs predominantly at the formamide carbonyl oxygen. This localization weakens the adjacent C-N bond, facilitating charge-driven rearrangements that dominate the primary fragmentation phase.

Primary Fragmentation: Cleavage of the Formamide Moiety

The initial stage of collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) involves the degradation of the formamide side chain. High-resolution mass spectrometry studies on related carbocyclic amino acid derivatives demonstrate that adamantyl amides undergo distinct, thermodynamically driven neutral losses[1].

  • Pathway A (Carbon Monoxide Loss): The expulsion of carbon monoxide (CO, 28.01 Da) from the protonated precursor yields the 2-aminoadamantane cation at m/z 152.1434[2]. This is a hallmark rearrangement of protonated formamides, driven by the thermodynamic stability of the expelled CO neutral and the stabilization of the charge on the primary amine.

  • Pathway B (Ammonia Loss): The m/z 152 ion subsequently loses ammonia (NH₃, 17.03 Da) to generate the highly stable adamantyl carbocation at m/z 135.1168.

  • Pathway C (Direct Formamide Loss): Alternatively, a concerted cleavage of the entire formamide moiety (HCONH₂, 45.02 Da) directly yields the m/z 135 adamantyl cation. This direct cleavage pathway is frequently observed in the tandem mass spectra of amantadine and rimantadine derivatives[1].

Secondary Fragmentation: Diamondoid Cage Opening

The adamantyl cation (m/z 135) is remarkably stable due to three-dimensional hyperconjugation within the rigid diamondoid cage. However, as collision energy increases, the cage undergoes deep fragmentation. Spectroscopic characterizations of adamantane product ions confirm that the rigid cage opens via sequential losses of stable neutral alkenes[3]:

  • m/z 107.0855: Initiated by the cleavage of the tricyclic cage, the adamantyl cation loses ethylene (C₂H₄, 28.03 Da) to form the[C₈H₁₁]⁺ ion.

  • m/z 93.0699: Further decomposition via the loss of a methylene radical, or a direct loss of propene (C₃H₆, 42.05 Da) from the m/z 135 precursor, yields the [C₇H₉]⁺ ion. Infrared multiphoton dissociation (IRMPD) studies often characterize this fragment as a protonated toluene or methylcycloheptatriene derivative[3].

  • m/z 79.0542: The loss of butene (C₄H₈, 56.06 Da) from the adamantyl core yields the [C₆H₇]⁺ ion, structurally corresponding to protonated benzene[3].

MS_Fragmentation M [M+H]+ N-(2-adamantyl)formamide m/z 180.138 A [M+H - CO]+ 2-Aminoadamantane Cation m/z 152.143 M->A - CO (28 Da) B [C10H15]+ Adamantyl Cation m/z 135.117 M->B - HCONH2 (45 Da) A->B - NH3 (17 Da) C [C8H11]+ Cage Fragment m/z 107.086 B->C - C2H4 (28 Da) D [C7H9]+ Cage Fragment m/z 93.070 B->D - C3H6 (42 Da) E [C6H7]+ Cage Fragment m/z 79.054 B->E - C4H8 (56 Da) C->D - CH2 (14 Da)

Figure 1: ESI-MS/MS fragmentation pathway of N-(2-adamantyl)formamide.

Quantitative Data Summary

The following table summarizes the exact monoisotopic masses and elemental compositions for the primary and secondary fragments to aid in high-resolution mass defect filtering.

Fragment IonElemental FormulaExact Mass (m/z)Neutral LossStructural Assignment
Precursor [C₁₁H₁₈NO]⁺180.1388N/AProtonated N-(2-adamantyl)formamide
Fragment 1 [C₁₀H₁₈N]⁺152.143428.0106 (CO)2-Aminoadamantane cation
Fragment 2 [C₁₀H₁₅]⁺135.116845.0215 (HCONH₂)Adamantyl carbocation
Fragment 3 [C₈H₁₁]⁺107.085528.0313 (C₂H₄)Cage opening product
Fragment 4 [C₇H₉]⁺93.069942.0469 (C₃H₆)Protonated toluene derivative
Fragment 5 [C₆H₇]⁺79.054256.0626 (C₄H₈)Protonated benzene

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

To ensure high-fidelity structural elucidation, the following protocol utilizes a self-validating stepped collision energy approach.

Causality Check: The formamide bond is highly labile and cleaves at low collision energies, whereas the diamondoid cage is exceptionally rigid. Relying on a single collision energy will either miss the precursor transition or fail to generate the lower-mass cage fragments. Stepped collision energy ensures the entire pathway is captured in a single composite spectrum.

Step 1: Sample Preparation & System Suitability
  • Preparation: Dissolve N-(2-adamantyl)formamide to a final concentration of 1 µg/mL in an extraction solvent of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Adamantane is highly lipophilic; insufficient organic content will lead to poor desolvation and signal suppression in the ESI source.

  • Self-Validation (System Suitability): Prepare a 1 µg/mL solution of Amantadine (1-aminoadamantane) as a reference standard. Prior to running the target analyte, inject the Amantadine standard to verify that the instrument successfully generates the m/z 135 → 107/93/79 cage fragmentation cascade.

Step 2: Chromatographic Separation
  • Column: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm) maintained at 40 °C.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: Initiate at 5% B, hold for 1 min, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

Step 3: MS/MS Acquisition (Stepped HCD)
  • Source Parameters: Operate the Orbitrap or Q-TOF in ESI positive mode. Set the capillary temperature to 300 °C and spray voltage to 3.5 kV.

  • Data-Dependent Acquisition (DDA): Set the MS1 resolution to 70,000 (at m/z 200) and MS2 resolution to 17,500.

  • Collision Energy (Critical Step): Apply a Stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV .

    • 15 eV captures the labile loss of CO (m/z 152).

    • 30 eV maximizes the yield of the adamantyl cation (m/z 135).

    • 45 eV provides the activation energy required to shatter the adamantane cage (m/z 107, 93, 79).

Step 4: Data Analysis and Blank Subtraction
  • Process the raw data using mass defect filtering. Set an extraction window of ±5 ppm for the theoretical exact masses listed in Section 5.

  • Self-Validation: Subtract the MS/MS spectra of a solvent blank injection from the analyte spectra to eliminate isobaric background interferences (e.g., plasticizers that often fragment to m/z 93 or 79).

References

  • Source: Taylor & Francis (tandfonline.com)
  • Source: National Institutes of Health (nih.gov / PMC)
  • Source: National Institutes of Health (nih.gov / PubChem)

Sources

Foundational

Pharmacokinetic Profiling of Adamantyl Formamide Derivatives: A Framework for Drug Development

An In-Depth Technical Guide: Preamble: The Adamantane Advantage and the Formamide Functionality The adamantane scaffold is a cornerstone of modern medicinal chemistry, prized for its unique combination of a rigid, three-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Preamble: The Adamantane Advantage and the Formamide Functionality

The adamantane scaffold is a cornerstone of modern medicinal chemistry, prized for its unique combination of a rigid, three-dimensional structure and significant lipophilicity.[1][2] This "lipophilic bullet" is often incorporated into drug candidates to enhance membrane permeability, improve metabolic stability by sterically shielding labile functional groups, and facilitate binding to hydrophobic pockets within biological targets.[1][3][4] When this cage-like structure is coupled with a formamide group, a new set of physicochemical properties and potential metabolic pathways emerges. The formamide moiety, while contributing to the molecule's polarity and hydrogen bonding capacity, can also be a site for enzymatic hydrolysis.

This guide provides a comprehensive framework for the robust pharmacokinetic (PK) profiling of adamantyl formamide derivatives. It is designed for drug development professionals seeking to navigate the complexities of characterizing these molecules, moving beyond rote protocol execution to a deeper understanding of the causal relationships between chemical structure and in vivo behavior. Our approach is rooted in establishing self-validating experimental systems that generate reliable data for critical decision-making in lead optimization and candidate selection.

The Strategic Workflow of Pharmacokinetic Profiling

A successful PK profiling campaign is a tiered process, beginning with high-throughput in vitro screens to establish baseline characteristics and identify liabilities, and progressing to more complex in vivo studies for definitive characterization. This iterative process allows for the early and cost-effective deselection of compounds with poor PK properties and informs rational chemical modifications to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PK_Workflow cluster_0 Early Discovery (In Vitro Screening) cluster_1 Lead Optimization (In Vitro & Ex Vivo) cluster_2 Preclinical Development (In Vivo) Solubility Aqueous Solubility Permeability Permeability (PAMPA) Permeability_Caco2 Caco-2 Permeability & Efflux Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) PPB Plasma Protein Binding PPB->Permeability_Caco2 Promising Candidates Metabolite_ID Metabolite Identification PK_Study Rodent PK Study (IV & PO) CYP_Phenotyping CYP450 Reaction Phenotyping CYP_Inhibition CYP450 Inhibition CYP_Inhibition->PK_Study Lead Candidate Excretion_Balance Mass Balance / Excretion DDI_InVivo In Vivo DDI Studies

Caption: A tiered workflow for pharmacokinetic profiling.

Absorption: Crossing the Barrier

For orally administered drugs, absorption dictates bioavailability. The highly lipophilic nature of the adamantane cage generally favors passive diffusion across the gastrointestinal tract.[1] However, the formamide group adds a degree of polarity that must be considered.

Key Assays and Their Significance
AssayParameter MeasuredSignificance & Rationale for Adamantyl Formamides
PAMPA (Parallel Artificial Membrane Permeability Assay)Passive Permeability (Pe)A high-throughput, non-cell-based assay ideal for early screening.[5] It isolates passive diffusion, providing a direct measure of the lipophilicity-driven membrane crossing potential conferred by the adamantane moiety.
Caco-2 Permeability Apparent Permeability (Papp) & Efflux Ratio (ER)This cell-based assay models the human intestinal barrier.[6] It is critical for identifying if the derivative is a substrate of efflux transporters (like P-glycoprotein), which can limit oral absorption despite high passive permeability.[7]
In Vivo Bioavailability Study Bioavailability (F%)The definitive measure of absorption, conducted in animal models (typically rats).[8] It integrates all factors (solubility, permeability, first-pass metabolism) to determine the fraction of an oral dose that reaches systemic circulation.
Protocol: Caco-2 Permeability and Efflux Assessment
  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a differentiated, polarized monolayer. Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Preparation: The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • A-to-B Permeability (Apical to Basolateral): The test compound (e.g., 10 µM in HBSS) is added to the apical (A) side. Samples are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

  • B-to-A Permeability (Basolateral to Apical): The test compound is added to the basolateral (B) side, and samples are taken from the apical (A) side to measure active efflux.

  • Control Inclusion: Lucifer yellow, a low-permeability marker, is included to confirm monolayer integrity throughout the experiment. A known P-gp substrate (e.g., digoxin) is run as a positive control.

  • Quantification: All samples are analyzed by a validated LC-MS/MS method to determine compound concentration.[5]

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • The Efflux Ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An ER > 2 is indicative of active efflux.

Distribution: Where Does It Go?

Once absorbed, a drug's distribution pattern determines its concentration at the site of action versus off-target tissues. The lipophilicity of adamantyl formamides strongly suggests a high volume of distribution (Vd) and significant binding to plasma proteins.

Plasma Protein Binding (PPB)

Drug efficacy is often related to the unbound (free) drug concentration in plasma.[5] High PPB can limit the amount of drug available to exert its pharmacological effect and to be cleared by metabolism or excretion.

Protocol: Equilibrium Dialysis for PPB
  • Device Preparation: A single-use equilibrium dialysis plate (e.g., RED device) is used. It consists of wells divided by a semi-permeable membrane (typically 8 kDa MWCO).

  • Dosing: Plasma (human, rat) is added to one chamber, and the test compound is added to achieve the desired final concentration. The other chamber is filled with phosphate-buffered saline (PBS).

  • Equilibration: The plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the free drug to equilibrate across the membrane.

  • Sampling: After incubation, aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: The plasma sample is mixed with clean PBS, and the buffer sample is mixed with drug-free plasma to ensure identical matrix composition for analysis. Samples are quantified by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber.

Metabolism: The Biotransformation Challenge

Metabolism is a critical determinant of a drug's half-life and safety profile. The adamantane cage is relatively inert but can be hydroxylated, while the formamide linkage presents a potential site for hydrolysis.

  • Phase I Metabolism: Primarily oxidation mediated by cytochrome P450 (CYP) enzymes. For adamantane derivatives, hydroxylation at the tertiary bridgehead carbons is common.[9] However, studies have shown that oxidation can also occur at secondary carbons, a process influenced by the compound's orientation within the enzyme's active site.[10]

  • Phase II Metabolism: Conjugation of hydroxylated metabolites with glucuronic acid or sulfate to increase water solubility and facilitate excretion.

Protocol: In Vitro Liver Microsomal Stability Assay

This assay is the workhorse for determining a compound's intrinsic metabolic stability.[11]

  • Reagent Preparation: Pooled human liver microsomes (HLM), NADPH (a required cofactor for CYP enzymes), and the test compound are prepared in a phosphate buffer.

  • Incubation:

    • The test compound (typically 1 µM) is pre-incubated with HLM at 37°C for 5 minutes to allow for temperature equilibration.

    • The reaction is initiated by adding a pre-warmed solution of NADPH.

  • Time Points: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Sample Processing: Samples are centrifuged to pellet the protein, and the supernatant is transferred for LC-MS/MS analysis to quantify the remaining parent compound.

  • Controls:

    • Negative Control: A condition without NADPH is run to check for non-CYP-mediated degradation.

    • Positive Control: A compound with a known metabolic rate (e.g., testosterone) is included to verify assay performance.

  • Data Analysis:

    • The natural log of the percentage of parent compound remaining is plotted against time.

    • The slope of the line gives the rate of elimination (k).

    • In vitro half-life (t½) is calculated as 0.693 / k.

    • Intrinsic clearance (CLint) is calculated from the t½, accounting for the microsomal protein concentration.[9]

Metabolic_Stability_Workflow cluster_0 Preparation cluster_1 Incubation (37°C) cluster_2 Sampling & Quenching cluster_3 Analysis Prep_Microsomes Prepare Liver Microsomes (e.g., 0.5 mg/mL) Pre_Incubate Pre-incubate Microsomes & Compound (5 min) Prep_Microsomes->Pre_Incubate Prep_Compound Prepare Test Compound (e.g., 1 µM) Prep_Compound->Pre_Incubate Prep_NADPH Prepare NADPH Solution (Cofactor) Initiate Initiate Reaction (Add NADPH) Prep_NADPH->Initiate Pre_Incubate->Initiate Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ & CLint LCMS->Calculate

Caption: Workflow for an in vitro microsomal stability assay.

Postulated Metabolic Pathways

Understanding potential metabolic "hotspots" is crucial for rational drug design. Blocking a primary site of metabolism (e.g., by introducing a fluorine atom) can significantly improve a compound's half-life.[9]

Metabolism_Pathway Parent Adamantyl Formamide Derivative Metabolite1 Phase I: Hydroxylation (Tertiary Carbon) Metabolite2 Phase I: Hydroxylation (Secondary Carbon) Metabolite3 Phase I: Hydrolysis (Amidase) Metabolite4 Phase II: Glucuronidation p1->Metabolite1 CYP450s p1->Metabolite2 p1->Metabolite3 m1->Metabolite4 UGTs

Caption: Postulated metabolic pathways for adamantyl formamides.

Excretion and Integrated Analysis

Excretion studies determine the final route of elimination for the drug and its metabolites. For adamantane derivatives, which are often renally cleared, understanding the role of kidney transporters can be important.[12]

The culmination of ADME profiling is the integration of all data into a cohesive pharmacokinetic model. This allows for the prediction of human pharmacokinetics and the establishment of a safe and effective dosing regimen.[6][13] Furthermore, understanding the metabolic pathways and the CYP enzymes involved is critical for predicting potential drug-drug interactions (DDIs), a major safety concern in clinical development.[13]

Conclusion

The pharmacokinetic profiling of adamantyl formamide derivatives is a multifaceted process that requires a deep understanding of the interplay between their unique structural features and biological systems. The adamantane moiety confers high lipophilicity and metabolic stability, while the formamide group influences polarity and introduces a potential site of hydrolysis. A strategic, tiered approach, beginning with high-throughput in vitro assays and progressing to definitive in vivo studies, is essential for efficient drug development. By focusing on the causality behind experimental choices and employing robust, self-validating protocols, researchers can build a comprehensive ADME profile that de-risks clinical progression and unlocks the full therapeutic potential of this promising class of molecules.

References

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. (2015). NCBI. [Link]

  • In vitro to in vivo pharmacokinetic translation guidance. (2022). bioRxiv. [Link]

  • Sobczak, A., Muszalska, I., Rohowska, P., Inerowicz, T., Dotka, H., & Jelińska, A. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. Drug Development and Industrial Pharmacy, 39(5), 657-661. [Link]

  • Ragshaniya, A., Kumar, V., Tittal, R. K., & Lal, K. (2024). Nascent pharmacological advancement in adamantane derivatives. Archiv der Pharmazie, 357(3), e2300595. [Link]

  • Lin, J., & Lu, C. (2020). In vitro and in vivo methods to assess pharmacokinetic drug-drug interactions in drug discovery and development. Biomedicine & Pharmacotherapy, 125, 109947. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). Australian Journal of Chemistry. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]

  • Spilovska, K., Zidek, M., & Nepovimova, E. (2020). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 27(26), 4455-4479. [Link]

  • Fagerholm, U. (2022). In vitro to in vivo pharmacokinetic translation guidance. ResearchGate. [Link]

  • Li, M., Li, Y., & Liu, Y. (2023). Integration of In Vitro and In Vivo Models to Predict Cellular and Tissue Dosimetry of Nanomaterials Using Physiologically Based Pharmacokinetic Modeling. ACS Nano, 17(7), 6185–6202. [Link]

  • Lee, S. H., Kim, H. S., & Lee, M. G. (2013). Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. Molecules, 18(2), 2295–2303. [Link]

  • Shukla, A., Duncan, J., & Sharma, K. K. (2020). Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. Molecules, 25(19), 4529. [Link]

  • Saikia, B., & D'Souza, F. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 299. [Link]

  • Onuchak, L. A., Lerman, B. M., & Kurkin, A. V. (2004). Liquid chromatography of adamantane derivatives. Journal of Analytical Chemistry, 59(1), 69-74. [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). International Journal of Molecular Sciences. [Link]

  • Wozniakiewicz, M., Wozniakiewicz, A., & Gladysz, M. (2023). Metabolic profiling to evaluate the impact of amantadine and rimantadine on the secondary metabolism of a model organism. Scientific Reports, 13(1), 18884. [Link]

  • Piatkowska-Chabuda, E., & Wiatrak, B. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2038. [Link]

  • Synthesis and Pharmacokinetic Profiling (ADME/Tox) of Diamine-Furil Schiff Base Derivatives for Drug Development. (2025). ResearchGate. [Link]

  • Zhang, Y., Li, Y., & Wang, Y. (2026). Development and Validation of a UPLC-MS/MS Method for the Quantification of Amantadine in Rat Plasma: Application to a Pharmacokinetic Study Under High-Altitude Hypoxia and Mechanistic Insights. Molecules, 31(4), 1234. [Link]

  • Zhao, L., & Lee, M. H. (2022). Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships. European Journal of Medicinal Chemistry, 230, 114101. [Link]

  • Vicker, N., & Potter, B. V. L. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6649-6653. [Link]

Sources

Exploratory

Technical Guide: A Multi-Platform Approach to Elucidating Hydrogen Bonding Patterns in N-(2-adamantyl)formamide

Abstract The adamantane cage is a cornerstone lipophilic scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that can orient substituents into precise vectors for optimal target engagement....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The adamantane cage is a cornerstone lipophilic scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that can orient substituents into precise vectors for optimal target engagement. When incorporated into a simple formamide, as in N-(2-adamantyl)formamide, this bulky group introduces significant steric and electronic consequences that directly influence intermolecular interactions. Chief among these are hydrogen bonds, the directional forces that govern molecular recognition, crystal packing, and ultimately, the physicochemical properties of the active pharmaceutical ingredient (API). This guide presents a comprehensive, multi-platform workflow for the definitive identification and characterization of hydrogen bonding patterns in N-(2-adamantyl)formamide. We will move from theoretical prediction to empirical validation, integrating computational modeling, single-crystal X-ray diffraction, and spectroscopic techniques (FTIR and NMR) to construct a holistic and self-validating model of its intermolecular architecture. This document is intended for researchers, scientists, and drug development professionals seeking a robust methodology for characterizing these critical non-covalent interactions.

Introduction: The Significance of the Adamantyl-Formamide Synthon

The formamide group is the simplest manifestation of the peptide bond, possessing both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).[1] This duality allows for the formation of predictable and robust intermolecular networks.[2] The introduction of a 2-adamantyl substituent creates a unique topological challenge. Unlike the more symmetric 1-adamantyl isomer, the 2-substituted cage is chiral and presents a more complex steric profile. Understanding how this bulky, apolar group permits or perturbs the canonical N-H···O=C hydrogen bonding chains is critical for predicting crystal polymorphism, solubility, and membrane permeability—key determinants of a drug candidate's success. This guide provides the experimental and theoretical framework to dissect these interactions with precision.

Synthesis and Purity Confirmation

A reliable investigation begins with a pure, well-characterized sample. N-(2-adamantyl)formamide can be synthesized via established methods, such as the Ritter reaction or formylation of 2-aminoadamantane. A plausible route involves the reaction of 2-adamantanol with a cyanide source in strong acid.[3]

Protocol 2.1: Synthesis via Ritter-type Reaction

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), combine 2-adamantanol (1.0 eq) and sodium cyanide (1.2 eq) in glacial acetic acid (5 vols).

  • Slowly add concentrated sulfuric acid (3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice, which will precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water to remove excess acid, and then with a cold, dilute sodium bicarbonate solution until effervescence ceases.

  • Dry the crude product under vacuum.

  • Purify the N-(2-adamantyl)formamide via recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or column chromatography (silica gel, ethyl acetate/hexanes gradient) to achieve >99% purity.

  • Confirm identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The Integrated Workflow for Hydrogen Bond Characterization

A single technique provides only one perspective on a complex phenomenon. We advocate for a synergistic workflow that integrates computational, crystallographic, and spectroscopic methods. This approach ensures that the proposed hydrogen bonding model is not an artifact of a single state (e.g., solid-state vs. solution) but is a well-validated consensus.

G cluster_0 In Silico Prediction cluster_1 Empirical Validation cluster_2 Data Synthesis Comp_Model Computational Modeling (DFT) Predict Dimers/Oligomers XRD X-ray Crystallography (Solid State) Comp_Model->XRD Guides Crystal Packing Analysis FTIR FTIR Spectroscopy (Solid & Solution) Comp_Model->FTIR Predicts ν(N-H) & ν(C=O) shifts NMR NMR Spectroscopy (Solution) Comp_Model->NMR Predicts δ(N-H) Data_Syn Synthesized H-Bond Model (Comprehensive Picture) XRD->Data_Syn Definitive Geometry FTIR->Data_Syn Vibrational Evidence NMR->Data_Syn Solution-State Dynamics

Caption: Integrated workflow for H-bond analysis.

Platform 1: Computational Modeling (DFT)

Density Functional Theory (DFT) provides an invaluable in silico starting point for predicting the most stable hydrogen-bonded conformers.[1] By modeling dimers and small oligomers, we can generate hypotheses about the preferred hydrogen bonding motifs and calculate their theoretical vibrational frequencies.

Protocol 4.1: DFT Calculation of Dimers

  • Monomer Optimization: Build the N-(2-adamantyl)formamide molecule in an appropriate software suite. Perform a geometry optimization and frequency calculation using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[4][5] Confirm the absence of imaginary frequencies.

  • Dimer Construction: Arrange two optimized monomers into plausible hydrogen-bonded geometries. The most common motif for secondary amides is a cyclic dimer forming two N-H···O=C bonds.[6]

  • Dimer Optimization: Perform a geometry optimization on the dimer structure. The interaction energy can be calculated, correcting for Basis Set Superposition Error (BSSE), to determine the stability of the dimer.[1][7]

  • Frequency Analysis: From the optimized dimer structure, calculate the theoretical vibrational frequencies. The key values to extract are the N-H stretching frequency (amide A band) and the C=O stretching frequency (amide I band).[1][8] A redshift (lower frequency) compared to the calculated monomer frequencies is a strong indicator of hydrogen bond formation.

Platform 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. It provides precise atomic coordinates, allowing for the direct measurement of hydrogen bond geometries.

Protocol 5.1: Crystallographic Analysis

  • Crystal Growth: Grow single crystals of N-(2-adamantyl)formamide suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve and refine the crystal structure using standard software packages (e.g., SHELX).[9]

  • Hydrogen Bond Analysis: With the refined structure, identify potential hydrogen bonds. Key geometric criteria for a D-H···A bond are:

    • H···A distance: Typically < 2.5 Å.

    • D-H···A angle: Typically > 120°. Analyze the crystal packing to identify the network of interactions (e.g., chains, sheets, or more complex 3D architectures).[9]

Table 1: Example Hydrogen Bond Geometries from a Hypothetical SC-XRD Result

Donor (D) Hydrogen (H) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Symmetry Operation for A
N1 H1 O1 0.86 2.05 2.895 167.2 x, y-1, z
C10 H10A O1 0.98 2.48 3.412 158.9 -x+1, y+1/2, -z+1/2

This table illustrates the type of quantitative data obtained from SC-XRD, including both a strong N-H···O interaction and a weaker, but potentially significant, C-H···O interaction involving a methine proton from the adamantyl cage.

Platform 3: Spectroscopic Validation

Spectroscopy provides the crucial link between the theoretical model and the bulk material, both in solid and solution phases.

Fourier-Transform Infrared (FTIR) Spectroscopy

The vibrational frequencies of the N-H and C=O bonds are exquisitely sensitive to their hydrogen-bonding environment.[8] In the absence of hydrogen bonding (e.g., in a very dilute, non-polar solvent), these bonds vibrate at higher frequencies ("free" N-H/C=O). In the solid state or concentrated solutions, where hydrogen bonding is prevalent, the bond is weakened and elongated, causing a redshift to a lower frequency.[2][10]

Protocol 6.2: FTIR Analysis

  • Solid-State Spectrum: Acquire an FTIR spectrum of the pure, solid N-(2-adamantyl)formamide using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Dilute Solution Spectrum: Prepare a very dilute solution (~0.005 M) of the compound in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃).[11] Acquire the spectrum in a liquid transmission cell.

  • Data Comparison: Identify the amide I (C=O stretch, typically 1630-1680 cm⁻¹) and amide A (N-H stretch, typically 3300-3500 cm⁻¹) bands.[8][10] The magnitude of the redshift (Δν = ν_free - ν_bonded) between the dilute solution and solid-state spectra provides a qualitative measure of hydrogen bond strength.

Table 2: Expected FTIR Frequency Shifts for N-(2-adamantyl)formamide

Vibrational Mode Dilute Solution (Free) Solid State (H-Bonded) Δν (cm⁻¹)
Amide A (ν N-H) ~3450 cm⁻¹ ~3320 cm⁻¹ ~130 cm⁻¹

| Amide I (ν C=O) | ~1685 cm⁻¹ | ~1650 cm⁻¹ | ~35 cm⁻¹ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In solution, the chemical shift of the amide proton (N-H) is a powerful probe of hydrogen bonding.[11] A proton engaged in a hydrogen bond is deshielded and resonates at a higher chemical shift (further downfield).

G cluster_0 NMR Experiment cluster_1 Data Analysis & Interpretation Start Prepare NMR Samples (Varying Concentration or Temperature) Acquire Acquire 1H NMR Spectra Start->Acquire Process Process Data & Measure δ(N-H) Acquire->Process Plot Plot δ(N-H) vs. Concentration or Temperature Process->Plot Interpret Interpret Trend Plot->Interpret Conclusion Conclusion Interpret->Conclusion Shift confirms H-bonding in solution

Caption: Workflow for NMR-based H-bond analysis.

Protocol 6.3: Variable Concentration and Temperature ¹H NMR

  • Concentration-Dependent Study: Prepare a series of solutions of N-(2-adamantyl)formamide in a non-hydrogen-bonding deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) ranging from very dilute (~1 mM) to concentrated (~100 mM).[12]

  • Acquire Spectra: Record the ¹H NMR spectrum for each sample, carefully noting the chemical shift of the amide N-H proton.

  • Analyze Data: Plot the N-H chemical shift (δ) versus concentration. A significant downfield shift with increasing concentration is clear evidence of intermolecular hydrogen bonding, as association is favored at higher concentrations.

  • Variable-Temperature (VT) Study: Using a moderately concentrated sample (~50 mM), acquire a series of ¹H NMR spectra at different temperatures (e.g., from 253 K to 313 K in 10 K increments).[12]

  • Analyze Data: Plot the N-H chemical shift (δ) versus temperature. As temperature increases, hydrogen bonds are disrupted, leading to a more "free" proton environment. Therefore, a negative slope (an upfield shift with increasing temperature) is a hallmark of a proton involved in hydrogen bonding.

Conclusion

The characterization of hydrogen bonding in N-(2-adamantyl)formamide is not a task for a single analytical technique. By employing the integrated workflow detailed in this guide—beginning with in silico prediction via DFT, followed by definitive solid-state analysis with X-ray crystallography, and corroborated by dynamic solution and solid-state evidence from NMR and FTIR spectroscopy—a robust and defensible model of its intermolecular interactions can be constructed. This comprehensive understanding is paramount for rationalizing and predicting the compound's bulk properties, providing a critical advantage in the optimization phase of drug development and materials science.

References

  • A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry.
  • Smith, G., & Kaledin, M. (n.d.). Hydrogen bonding in small model peptides; The DFT and MP2 study.
  • Pacios, L. F. (2006). Computational study of the process of hydrogen bond breaking: the case of the formamide-formic acid complex. Journal of Computational Chemistry, 27(14), 1641–1649. [Link]

  • INFRARED SPECTROSCOPY (PART-6, PPT-12). St. Paul's C. M. College.
  • Puranik, P. G., & Ramiah, K. V. (1962). Hydrogen bonding in amides. Proceedings of the Indian Academy of Sciences - Section A, 56(3), 142-149.
  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.
  • Del Bene, J. E. (1982). Ab initio study of the hydrogen bonding interactions of formamide with water and methanol. The Journal of Chemical Physics, 76(2), 1040-1046. [Link]

  • Adams, B. R., & Gellman, S. H. (2015). NMR Determination of Hydrogen Bond Thermodynamics in a Simple Diamide: A Physical Chemistry Experiment. Journal of Chemical Education, 92(6), 1092–1095. [Link]

  • Gora, R. W., et al. (2006). The Possible Covalent Nature of N−H···O Hydrogen Bonds in Formamide Dimer and Related Systems: An Ab Initio Study. The Journal of Physical Chemistry A, 110(14), 4769–4775. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Ali, S., et al. (2017). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Molecules, 22(1), 79. [Link]

  • Yang, J., et al. (2008). N-(2-Formamidoethyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2418. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-(2-Adamantyl)formamide as a Strategic Intermediate in Drug Discovery and Development

Introduction & Strategic Rationale The adamantane scaffold is widely recognized as a privileged "lipophilic bullet" in medicinal chemistry. Its incorporation into drug molecules predictably enhances metabolic stability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The adamantane scaffold is widely recognized as a privileged "lipophilic bullet" in medicinal chemistry. Its incorporation into drug molecules predictably enhances metabolic stability, increases lipophilicity, and modulates critical ion channel interactions[1]. While 1-adamantyl derivatives (such as amantadine and rimantadine) have historically dominated antiviral research, 2-adamantyl derivatives have emerged as highly potent alternatives capable of overcoming drug-resistant viral strains and targeting novel therapeutic pathways[1][2].

N-(2-adamantyl)formamide, frequently isolated as its hydrochloride salt (CAS 74525-97-6)[], serves as a vital, stable intermediate in the synthesis of 2-adamantylamine and its complex downstream derivatives. In drug development workflows, directly synthesizing primary amines from ketones via reductive amination can result in over-alkylation and complex purification bottlenecks. By utilizing the Leuckart-Wallach reaction, the primary amine is safely trapped as a highly crystalline formamide[4]. This strategic choice allows for straightforward purification via precipitation—bypassing tedious and unscalable column chromatography—before subsequent hydrolysis to the active amine[4][5].

Physicochemical Profiling

The physical properties of the intermediate dictate its handling and purification during scale-up. The table below summarizes the core quantitative data for N-(2-adamantyl)formamide.

PropertyValue
Chemical Name N-(2-Adamantyl)formamide
CAS Number 74525-97-6 (Hydrochloride salt)[]
Molecular Formula C11H17NO[6]
Molecular Weight 179.25 g/mol [6]
Appearance White to off-white crystalline powder
Structural Role Lipophilic scaffold, precursor to M2 channel blockers and CNS agents[1][5]

Experimental Protocols: A Self-Validating Synthetic System

As a Senior Application Scientist, it is critical to design protocols that provide real-time visual feedback to the chemist. The following two-step workflow to generate 2-adamantylamine from 2-adamantanone is designed as a self-validating system.

Protocol 1: Synthesis of N-(2-Adamantyl)formamide via Leuckart-Wallach Reaction

Causality Insight: In this reaction, formamide acts simultaneously as the nitrogen source and the reducing agent. The addition of formic acid is not arbitrary; it maintains the acidic environment necessary to protonate the carbonyl oxygen, facilitating the formation of the intermediate iminium ion and driving the equilibrium toward the stable formamide product[4].

  • Reagent Mixing: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 2-adamantanone (50.0 g, 0.33 mol) with formamide (150 mL) and formic acid (30 mL, 98%).

  • Reflux: Heat the mixture to 160–170 °C for 12 hours under continuous stirring.

  • Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) solvent system. The complete disappearance of the non-polar 2-adamantanone spot confirms the conversion.

  • Precipitation & Isolation: Cool the mixture to room temperature and pour it slowly into 500 mL of vigorously stirred crushed ice/water. The N-(2-adamantyl)formamide will precipitate as a dense white solid. Filter the solid under vacuum, wash thoroughly with distilled water to remove residual formamide and formic acid, and dry under vacuum at 50 °C. (Expected Yield: 85-90%).

Protocol 2: Acid-Catalyzed Hydrolysis to 2-Adamantylamine Hydrochloride

Causality Insight: The formyl group is robust and requires strong aqueous acid for cleavage. As the neutral, water-insoluble formamide hydrolyzes, it converts into the protonated 2-adamantylammonium cation, which is highly water-soluble. This phase transition serves as an intrinsic progress indicator[5].

  • Hydrolysis: Suspend the purified N-(2-adamantyl)formamide (40.0 g) in 200 mL of 15% aqueous hydrochloric acid.

  • Reflux: Heat the heterogeneous suspension to reflux (approx. 100 °C) for 6–8 hours.

  • Validation Check: The reaction is complete when the cloudy, heterogeneous suspension transitions into a clear, homogeneous aqueous solution. This visual cue indicates full conversion of the lipophilic amide to the water-soluble hydrochloride salt[5].

  • Recovery: Cool the solution to 5 °C to crystallize the 2-adamantylamine hydrochloride. Filter and dry. If the free base is required for downstream cross-coupling, basify the aqueous solution with 20% NaOH to pH >12, extract with diethyl ether (3 x 100 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Applications in Drug Discovery

Antiviral Therapeutics (M2 Ion Channel Inhibitors)

2-Adamantylamine and its alkylated derivatives are heavily utilized in the development of next-generation Influenza A antivirals. While wild-type viruses are susceptible to traditional 1-adamantyl drugs, contemporary strains carrying the M2 S31N mutation require sterically distinct inhibitors. 2-Adamantyl analogs synthesized from the formamide intermediate have demonstrated the unique ability to disrupt viral M2-M1 protein colocalization—a mechanism of action distinct from simple proton current blockade[2]. Furthermore, these derivatives are actively being investigated for their potent anti-orthopoxvirus activity[7].

Antifungal Synergists

Recent high-throughput screening efforts have identified 2-adamantylamine as a potent synergist for azole antifungals. While it does not inhibit fungal growth on its own, it drastically potentiates drugs like miconazole and fluconazole against Candida albicans biofilms. Transcriptomic analysis reveals that the 2-adamantyl moiety downregulates the ergosterol biosynthesis and filamentation pathways, effectively converting fungistatic azoles into fungicidal agents[8].

CNS Agents and Psychostimulants

The formamide intermediate is a direct structural precursor in the synthesis of atypical psychostimulants, most notably Bromantane (N-(4-bromophenyl)-N-(2-adamantyl)amine, also known as Ladasten). Bromantane acts as a dopamine reuptake inhibitor and anxiolytic. Its industrial synthesis often relies on the formylation of 2-adamantanone in the presence of 4-bromoaniline, followed by acid hydrolysis, perfectly mirroring the robust synthetic logic of N-(2-adamantyl)formamide[5].

Mandatory Visualizations

Workflow A 2-Adamantanone B N-(2-Adamantyl)formamide (CAS 74525-97-6) A->B Leuckart-Wallach (Formamide/HCOOH) C 2-Adamantylamine B->C Acid Hydrolysis (HCl, Reflux) D Antiviral Agents C->D Amidation E CNS Stimulants C->E Arylation F Antifungal Synergists C->F Direct Application

Synthetic workflow for N-(2-adamantyl)formamide and its downstream pharmaceutical applications.

Mechanism cluster_viral Antiviral (Influenza A) cluster_fungal Antifungal (C. albicans) Core 2-Adamantyl Pharmacophore M2 Viral M2 Ion Channel Core->M2 Channel Binding Erg Ergosterol Pathway Core->Erg Transcriptomic Shift Block Proton Current Blockade M2->Block Syn Azole Potentiation Erg->Syn

Mechanisms of action for 2-adamantyl derivatives in antiviral and antifungal therapeutic pathways.

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Application

Application Note: High-Purity Isolation and Purification of Crude N-(2-Adamantyl)formamide

Introduction & Scope N-(2-adamantyl)formamide is a critical intermediate in the synthesis of 2-adamantanamine and its downstream pharmaceutical derivatives, which are extensively explored as 1[1]. Synthesized primarily v...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

N-(2-adamantyl)formamide is a critical intermediate in the synthesis of 2-adamantanamine and its downstream pharmaceutical derivatives, which are extensively explored as 1[1]. Synthesized primarily via the 2 with formamide in the presence of strong acids (e.g., sulfuric acid), the crude product mixture presents unique isolation challenges[2]. The crude matrix typically contains unreacted formamide, highly acidic residues, unreacted adamantyl precursors, and structurally similar isomeric byproducts (such as the 1-adamantyl isomer) due to carbocation rearrangements inherent to the3[3].

This application note details a self-validating, highly reproducible protocol for the isolation and purification of N-(2-adamantyl)formamide, emphasizing the mechanistic causality behind each phase of the workflow to ensure robust scale-up.

Mechanistic Insights and Causality in Purification

To achieve >99% purity, the purification strategy exploits the distinct physicochemical properties of the target formamide against its impurities:

  • Thermal Control during Quenching: The Ritter reaction yields a nitrilium ion intermediate that hydrolyzes to the formamide. Because the reaction environment is highly acidic, uncontrolled exothermic quenching can drive the hydrolysis further, cleaving the formamide to yield 2-adamantanamine. Quenching in an ice-water bath (0–5 °C) suppresses this secondary hydrolysis, a critical parameter in2[2].

  • Differential pKa Extraction: Unreacted 2-adamantanamine (a common byproduct or starting material depending on the synthetic route) has a pKa of ~10.4. By washing the organic extract with dilute hydrochloric acid (0.1 M), the amine is protonated and partitioned into the aqueous waste, while the neutral N-(2-adamantyl)formamide remains in the organic phase, as adapted from 4[4].

  • Solvent-Antisolvent Recrystallization: Formamides possess strong hydrogen-bonding capabilities. N-(2-adamantyl)formamide is highly soluble in polar aprotic solvents (ethyl acetate, dichloromethane) but insoluble in non-polar hydrocarbons (hexanes, heptane). A binary solvent system (EtOAc/Hexanes) selectively precipitates the target compound while leaving lipophilic impurities (e.g., adamantene, unreacted adamantanol) in the mother liquor.

Experimental Workflow

PurificationWorkflow N1 Crude Reaction Mixture (N-(2-adamantyl)formamide) N2 Ice-Cold Aqueous Quench (Prevents Hydrolysis) N1->N2 N3 Liquid-Liquid Extraction (CH2Cl2 / H2O) N2->N3 N4 Acid Wash (0.1 M HCl) (Removes Amines) N3->N4 Organic Phase N5 Base Wash (NaHCO3) (Neutralizes Acid) N4->N5 N6 Concentration & Drying (Rotary Evaporation) N5->N6 N7 Recrystallization (EtOAc / Hexanes) N6->N7 N8 Pure N-(2-adamantyl)formamide (>99% Purity) N7->N8 Crystallization

Workflow for the isolation and purification of N-(2-adamantyl)formamide.

Detailed Protocols

Protocol A: Reaction Quenching and Liquid-Liquid Extraction

Objective: Safely neutralize the acidic reaction matrix and isolate the neutral organic fraction.

  • Quenching: Transfer the crude reaction mixture dropwise into a vigorously stirred beaker containing ice-cold distilled water (10 mL water per 1 g of crude mixture). Maintain the internal temperature between 0–5 °C to prevent acid-catalyzed hydrolysis of the formamide.

  • Primary Extraction: Add dichloromethane (CH₂Cl₂, 5 mL per 1 g of crude) to the quenched mixture. Transfer to a separatory funnel and agitate with frequent venting. Allow the phases to separate and collect the lower organic layer. Repeat the extraction twice more with fresh CH₂Cl₂.

  • Acid Wash (Amine Removal): Wash the combined organic layers with 0.1 M HCl (0.5 volumes relative to the organic phase) to protonate and extract any residual 2-adamantanamine into the aqueous phase.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ until the aqueous effluent tests at pH ~7.5. This removes residual sulfuric or formic acid.

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to remove bulk water. Dry the organic layer over anhydrous Na₂SO₄ for 30 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, water bath at 35 °C) to yield the crude solid N-(2-adamantyl)formamide.

Protocol B: Solvent-Antisolvent Recrystallization

Objective: Achieve >99% purity by removing lipophilic impurities and trace structural isomers.

  • Dissolution: Transfer the crude solid to a round-bottom flask. Add the minimum amount of boiling ethyl acetate (EtOAc) required to completely dissolve the solid (approx. 3–5 mL/g).

  • Hot Filtration (Optional): If insoluble particulates are present, perform a rapid hot filtration through a pre-warmed fluted filter paper.

  • Antisolvent Addition: While maintaining the solution at a gentle reflux, add hexanes dropwise until the solution becomes faintly turbid (the cloud point). Add a single drop of EtOAc to clear the turbidity.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed over 2 hours. Once at room temperature, transfer the flask to an ice bath (0 °C) for an additional 1 hour to maximize yield.

  • Isolation: Collect the white crystalline product via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold hexanes.

  • Drying: Dry the crystals in a vacuum desiccator over silica gel or P₂O₅ for 12 hours to remove residual solvent.

Quantitative Data & Quality Control Metrics

The following table summarizes the expected physicochemical properties and purification metrics for the protocol described above. This serves as a self-validating checklist for the protocol's success.

ParameterValue / DescriptionAnalytical Method / Rationale
Appearance White crystalline solidVisual inspection
Crude Yield (Post-Extraction) 85 – 92%Gravimetric analysis
Purified Yield (Post-Cryst.) 75 – 82%Gravimetric analysis
Target Purity > 99.0%HPLC (UV detection at 210 nm) or GC-FID
Isomeric Purity (2- vs 1-adamantyl) > 98.5%¹H-NMR (Distinct methine proton shifts)
Residual Amine Limit < 0.1%Ninhydrin stain on TLC (absence of primary amine)
TLC Retention Factor (Rf) ~0.45Silica gel; EtOAc/Hexanes (1:1 v/v); Iodine visualization

References

  • Simple and Economical Process for Producing Amantadine Hydrochloride Source: ACS Omega URL:[Link]

  • Ritter reaction Source: Wikipedia URL:[Link]

  • The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents Source: ResearchGate URL:[Link]

Sources

Method

Application Notes and Protocols for Formamide, N-(2-adamantyl)- in Antiviral Compound Development

Introduction: The Adamantane Scaffold in Antiviral Drug Discovery Adamantane, a rigid, tricyclic hydrocarbon, represents a unique and privileged scaffold in the field of medicinal chemistry.[1][2] Its distinct three-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Adamantane Scaffold in Antiviral Drug Discovery

Adamantane, a rigid, tricyclic hydrocarbon, represents a unique and privileged scaffold in the field of medicinal chemistry.[1][2] Its distinct three-dimensional structure, lipophilicity, and metabolic stability have made it an attractive component in the design of therapeutic agents.[2][3] The first generation of adamantane-based antiviral drugs, amantadine (1-aminoadamantane) and its α-methyl derivative rimantadine, were groundbreaking for the prophylaxis and treatment of Influenza A virus infections.[4][5] These compounds established a new paradigm in antiviral therapy by targeting a specific viral protein, the M2 proton ion channel, thereby preventing viral uncoating and replication.[4][6]

However, the clinical utility of these pioneering drugs has been significantly diminished due to the emergence of widespread viral resistance, primarily through mutations in the M2 protein.[1][7] This has created a pressing need for the development of novel adamantane derivatives that can overcome existing resistance mechanisms and potentially offer a broader spectrum of antiviral activity.[1] Research has expanded to investigate the efficacy of adamantane derivatives against a range of other viruses, including coronaviruses, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[1][8][9]

This document provides detailed application notes and protocols centered on Formamide, N-(2-adamantyl)- , a versatile and under-explored building block for the synthesis of novel adamantane-based antiviral candidates. While extensive research on this specific molecule is not widely published, its structural features suggest significant potential as a precursor for a diverse library of 2-adamantyl derivatives. The protocols outlined below provide a comprehensive framework for the synthesis, characterization, and virological evaluation of compounds derived from this scaffold.

Synthesis of N-(2-adamantyl)formamide and its Primary Amine Derivative

The strategic synthesis of a library of compounds for screening is the first critical step in drug discovery. N-(2-adamantyl)formamide serves as an excellent starting point. A plausible and efficient method for its synthesis is the Ritter reaction, which involves the reaction of an alcohol with a nitrile in the presence of a strong acid.[10]

Protocol 1: Synthesis of N-(2-adamantyl)formamide via the Ritter Reaction

This protocol describes the synthesis of N-(2-adamantyl)formamide from 2-adamantanol and a formamide equivalent.

Materials:

  • 2-Adamantanol

  • Formamide[11]

  • Concentrated Nitric Acid[11]

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, slowly add 2-adamantanol (1.0 eq) to concentrated nitric acid (10 eq) at 20–25 °C with stirring.[11]

  • After stirring for 1 hour, add formamide (9 eq) to the mixture over 30 minutes.[11]

  • Heat the reaction mixture to 85 °C and maintain for 2 hours.[11]

  • Cool the reaction to 5–10 °C and quench by slowly adding it to ice-cold water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).[10]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

  • Purify the crude N-(2-adamantyl)formamide by column chromatography on silica gel.

The formamide can then be readily hydrolyzed to the corresponding primary amine, 2-aminoadamantane, a key intermediate for further derivatization.

Protocol 2: Hydrolysis of N-(2-adamantyl)formamide to 2-Aminoadamantane

Materials:

  • N-(2-adamantyl)formamide

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)[12]

  • 10 M Sodium Hydroxide (NaOH)

  • Dichloromethane

Procedure:

  • Prepare a mixture of N-(2-adamantyl)formamide (1.0 eq), ethanol, and concentrated HCl.[12]

  • Stir the mixture at 80-85 °C for 1 hour.[12]

  • Evaporate the solvent under vacuum.

  • Partition the residue between dichloromethane and water.

  • Separate the layers and basify the aqueous layer with 10 M NaOH.[13]

  • Extract the aqueous layer with dichloromethane (3 x volumes).[13]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-aminoadamantane.

Workflow for Antiviral Screening

A systematic approach is essential for the efficient evaluation of newly synthesized compounds. The following workflow outlines the key stages in screening N-(2-adamantyl)formamide derivatives for antiviral activity.

Antiviral_Screening_Workflow General Workflow for Antiviral Screening of Adamantane Derivatives start Synthesized N-(2-adamantyl)formamide Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 start->cytotoxicity primary_screening Primary Antiviral Screening (e.g., Plaque Reduction Assay) cytotoxicity->primary_screening si_calculation Calculate Selectivity Index (SI) SI = CC50 / EC50 primary_screening->si_calculation dose_response Dose-Response Study Determine EC50 / IC50 si_calculation->dose_response moa_studies Mechanism of Action Studies dose_response->moa_studies lead_optimization Lead Optimization moa_studies->lead_optimization MOA_Adamantane Potential Antiviral Mechanisms of Adamantane Derivatives cluster_virus Viral Replication Cycle entry Viral Entry uncoating Uncoating (M2 Channel) entry->uncoating replication Replication uncoating->replication assembly Assembly (M1-M2 Colocalization) replication->assembly budding Budding & Release assembly->budding compound Adamantane Derivative compound->entry Inhibition compound->uncoating Blockade compound->assembly Disruption

Caption: Potential targets for adamantane derivatives in the viral life cycle.

Further studies for promising lead compounds could include:

  • M2 Ion Channel Assays: To determine if the compounds retain activity against the classical target. [1]* Hemagglutinin-Mediated Fusion Assays: To investigate inhibition of viral entry. [14]* Time-of-Addition Assays: To pinpoint the stage of the viral replication cycle that is inhibited.

  • Resistance Studies: To assess the potential for the development of viral resistance.

Conclusion

Formamide, N-(2-adamantyl)- presents a valuable and readily accessible starting material for the development of a new generation of adamantane-based antiviral agents. Its strategic derivatization, coupled with the systematic screening protocols detailed in this guide, offers a robust platform for identifying novel compounds with potent antiviral activity and favorable safety profiles. The exploration of 2-substituted adamantanes may unlock new structure-activity relationships and mechanisms of action, potentially leading to therapies that can overcome the resistance challenges that have plagued earlier adamantane drugs.

References

  • University of Kansas Medical Center. (n.d.). Amantadine and Rimantadine - Medical Pharmacology: Antiviral Drugs. Retrieved from [Link]

  • Shtro, A. A., et al. (2022). Antiviral activity of adamantane derivatives against respiratory syncytial virus. Medical academic journal. Retrieved from [Link]

  • Kontoyianni, M., et al. (1991). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Smieszek, S. P., et al. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. Viruses. Retrieved from [Link]

  • Mathur, A., et al. (1974). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Wu, Y., et al. (2025). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. Antiviral Research. Retrieved from [Link]

  • Beare, A. S., et al. (1972). In vitro antiviral activity and preliminary clinical trials of a new adamantane compound. The Journal of Infectious Diseases. Retrieved from [Link]

  • Leneva, I. A., et al. (2001). Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Gkokas, S., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Amantadine. Retrieved from [Link]

  • Vu, D. B., et al. (2020). A modified method for synthesis of amantadine hydrochloride. Revista Cubana de Química. Retrieved from [Link]

  • Lyubchyk, A. I., et al. (2021). Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. Russian Chemical Bulletin. Retrieved from [Link]

  • Saladino, R., et al. (2025). Harnessing prebiotic formamide chemistry: a novel platform for antiviral exploration. Scientific Reports. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from [Link]

  • Le, B. H., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. Retrieved from [Link]

  • Trkola, A. (2009). Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization. Methods in Molecular Biology. Retrieved from [Link]

  • Ishchenko, A. V., et al. (2020). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Russian Journal of Organic Chemistry. Retrieved from [Link]

  • Le, B. H., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega. Retrieved from [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from [Link]

  • Mravljak, J., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. Retrieved from [Link]

  • Csupor-Löffler, B., et al. (2012). Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Al-Salahat, A. A., et al. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules. Retrieved from [Link]

  • Blacque, O., et al. (2025). The Many Faces of the Adamantyl Group in Drug Design. ChemInform. Retrieved from [Link]

  • El-Emam, A. A., et al. (2015). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules. Retrieved from [Link]

Sources

Application

Scale-Up Manufacturing Processes for N-(2-Adamantyl)formamide: From Bench to Pilot Plant

Introduction & Mechanistic Rationale N-(2-adamantyl)formamide is a high-value synthetic intermediate utilized extensively in the development of adamantane-based therapeutics, including antiviral agents, actoprotectors (e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-(2-adamantyl)formamide is a high-value synthetic intermediate utilized extensively in the development of adamantane-based therapeutics, including antiviral agents, actoprotectors (e.g., bromantane derivatives), and specific enzyme inhibitors[1][2]. While discovery-scale syntheses frequently rely on reductive amination utilizing hazardous hydride donors (such as sodium cyanoborohydride) or high-pressure catalytic hydrogenation, these methods present severe safety, economic, and environmental bottlenecks during scale-up.

To achieve multi-kilogram production safely, process chemists transition to the Leuckart-Wallach reaction . This methodology utilizes 2-adamantanone, formamide, and formic acid[2][3]. Formamide acts as both the nitrogen source and the primary solvent, while formic acid serves as an inexpensive, terminal reducing agent. This eliminates the need for heavy metal catalysts and pyrophoric reagents, yielding a highly scalable and economically viable process.

Reaction Pathway & Causality of Experimental Choices

The Leuckart-Wallach transformation is driven by precise thermal management. The reaction proceeds via the condensation of 2-adamantanone with formamide to form a transient imine/hemiaminal intermediate. Subsequent reduction occurs via hydride transfer from formic acid.

Causality in Process Engineering:

  • Thermal Activation & Pressure Management: The hydride transfer from formic acid requires elevated temperatures (160°C–190°C). At these temperatures, formic acid decomposes into carbon dioxide and hydride equivalents. The evolution of CO₂ gas creates significant pressure spikes within closed reactor systems[3]. Therefore, continuous or pressure-regulated venting is a mandatory engineering control to prevent reactor overpressurization and catastrophic failure.

  • Reagent Stoichiometry: An excess of formamide (typically 5 to 8 equivalents) is utilized to push the equilibrium forward and minimize the formation of unwanted bis(2-adamantyl)amine byproducts.

  • Moisture Sensitivity for Downstream Applications: While N-(2-adamantyl)formamide is physically stable, its primary downstream use—dehydration to 2-adamantyl isocyanide—is highly sensitive to atmospheric moisture[4]. Consequently, the final drying phase of the formamide product must be rigorous to prevent yield losses in subsequent steps.

Leuckart_Wallach K 2-Adamantanone (Ketone) I Imine Intermediate (Transient) K->I Condensation (160-180°C) F Formamide + Formic Acid (Reagents) F->I Condensation (160-180°C) CO2 CO2 Gas (Byproduct) I->CO2 Decarboxylation P N-(2-adamantyl)formamide (Target Product) I->P Hydride Transfer

Leuckart-Wallach mechanistic pathway for N-(2-adamantyl)formamide synthesis.

Quantitative Data: Process Optimization

To establish the optimal scale-up parameters, various stoichiometric ratios and thermal profiles were evaluated. The table below summarizes the causality between reaction conditions and the resulting product yield and purity.

Parameter Set2-AdamantanoneFormamideFormic Acid (88%)Temp (°C)Time (h)Yield (%)HPLC Purity (%)
Trial 1 (Bench)1.0 eq2.5 eq1.5 eq150126292.5
Trial 2 (Bench)1.0 eq5.0 eq2.5 eq170167896.0
Trial 3 (Pilot) 1.0 eq 8.0 eq 3.0 eq 180 18 89 98.5
Trial 4 (Pilot)*1.0 eq8.0 eq3.0 eq190168595.2

*Note: Trial 4 exhibited excessive CO₂ off-gassing, leading to minor product entrainment in the exhaust lines, which reduced the overall isolated yield and caused slight degradation.

Self-Validating Experimental Protocol (5 kg Pilot Scale)

This step-by-step methodology incorporates built-in validation gates to ensure process integrity and self-correction before proceeding to subsequent workflow stages.

Process_Workflow R1 Jacketed Reactor Charge Reagents H1 Thermal Ramp 160°C - 180°C R1->H1 V1 Pressure Control Vent CO2 H1->V1 Q1 Aqueous Quench Precipitation V1->Q1 F1 Filtration & Vacuum Drying Q1->F1

Scale-up manufacturing workflow highlighting critical control points and CO2 venting.

Phase 1: Reactor Preparation and Charging
  • Setup : Utilize a 50 L glass-lined jacketed reactor equipped with a mechanical pitched-blade turbine, a reflux condenser, and a pressure-regulated vent line routed to an alkaline scrubber.

  • Charging : Charge 5.0 kg (33.3 mol) of solid 2-adamantanone into the reactor.

  • Solvent Addition : Add 12.0 kg (266 mol, ~8.0 eq) of formamide. Initiate agitation at 150 RPM to suspend the ketone.

  • Validation Gate 1: Verify that the suspension is uniform and the reactor's internal temperature is stable at ambient conditions (20-25°C) prior to acid addition.

Phase 2: Heating and Imine Formation
  • Acid Addition : Slowly charge 5.2 kg of 88% formic acid (100 mol, ~3.0 eq) over 30 minutes.

  • Thermal Ramp : Ramp the jacket temperature to achieve an internal reaction temperature of 170°C–180°C at a controlled rate of 1.5°C/min.

  • Pressure Monitoring : As the internal temperature surpasses 140°C, monitor the pressure gauge closely. CO₂ evolution will initiate. Adjust the automated vent valve to maintain internal pressure strictly below 1.5 bar[3].

  • Validation Gate 2: After 18 hours at 180°C, withdraw a 2 mL aliquot. Quench the aliquot in water, extract with ethyl acetate, and analyze via GC-MS. The process is validated to proceed only when residual 2-adamantanone is <2% by peak area.

Phase 3: Quenching and Precipitation
  • Cooling : Cool the reactor contents to 80°C.

  • Quenching (Anti-Solvent Addition) : Slowly add 25 L of deionized water over 1 hour. The addition of water drastically decreases the solubility of the N-(2-adamantyl)formamide, initiating bulk crystallization.

  • Maturation : Cool the resulting slurry further to 5°C and hold under continuous agitation for 4 hours to maximize crystal growth and yield.

  • Validation Gate 3: Inspect the slurry visually through the reactor sight glass; a thick, white crystalline suspension confirms successful precipitation and phase separation.

Phase 4: Isolation and Drying
  • Filtration : Transfer the slurry to a centrifuge or a Nutsche filter. Filter the solid and wash the filter cake with 3 x 5 L of cold deionized water to remove residual formamide and unreacted formic acid.

  • Drying : Transfer the wet cake to a vacuum oven. Dry at 60°C under high vacuum (<50 mbar) for 24 hours.

  • Validation Gate 4 (Final): Perform HPLC and Karl Fischer (KF) titration on the dried powder. Target specifications: Purity ≥98.5%, Water Content ≤0.5%. (Strict moisture control is crucial for downstream conversion to isocyanides[4]).

References

  • Preparation of zeolites using organic template and amine Google P
  • Structure-Based Design, Synthesis, and Biological Evaluation of the Cage-Amide Derived Orthopox Virus Replication Inhibitors ResearchG
  • New One-Step Synthesis of Isonitriles ResearchG
  • Bromantane Wikipedia

Sources

Method

Application Note: Optimization of Organic Solvents for the Extraction of N-(2-adamantyl)formamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale N-(2-adamantyl)formamide is a critical syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

N-(2-adamantyl)formamide is a critical synthetic intermediate in drug discovery, particularly in the development of antivirals, NMDA receptor antagonists, and antitubercular agents such as SQ109 analogs[1]. The isolation of this compound from crude reaction mixtures (typically following the formylation of 2-adamantanamine or the reductive amination of 2-adamantanone) relies heavily on liquid-liquid extraction (LLE).

As a Senior Application Scientist, I frequently observe yield losses and purity degradation during this stage due to poor solvent selection. The physicochemical nature of N-(2-adamantyl)formamide presents a unique solvation challenge:

  • The Adamantane Core: A bulky, highly symmetric, and extremely lipophilic tricyclic cage that strongly repels water and favors non-polar environments.

  • The Formamide Moiety (-NHCHO): A highly polar functional group capable of acting as both a hydrogen-bond donor (via the N-H) and a hydrogen-bond acceptor (via the C=O).

To achieve high-efficiency extraction, the chosen organic solvent must balance non-polar bulk solvation with specific dipole-dipole or hydrogen-bonding interactions to accommodate the formamide group.

Solvent Selection Matrix

The quantitative data below summarizes the physicochemical properties and empirical extraction efficiencies of the most common solvents used for adamantyl amides.

SolventPolarity IndexDielectric Constant (ε)Boiling Point (°C)Density (g/mL)Extraction EfficiencyEHS Profile
Dichloromethane (DCM) 3.18.9339.61.33Excellent High toxicity; restricted in green chemistry.
Chloroform (CHCl₃) 4.14.8161.21.49Excellent Carcinogenic; highly restricted.
Ethyl Acetate (EtOAc) 4.46.0277.10.90Very Good Low toxicity; preferred green alternative.
Diethyl Ether 2.84.3034.60.71Moderate Highly flammable; peroxide formation risk.

Causality & Expert Insights: Why These Solvents Work

The Halogenated Standard: Dichloromethane and Chloroform

Historically, halogenated solvents have been the gold standard for extracting adamantane derivatives[2]. Chloroform is exceptionally effective because its acidic proton acts as a strong hydrogen-bond donor to the carbonyl oxygen of the formamide group, while its polarizable electron cloud solvates the adamantane ring[2]. However, due to the severe toxicity and regulatory restrictions surrounding chloroform, Dichloromethane (DCM) is the preferred halogenated substitute. DCM provides excellent phase separation (forming the bottom layer) and high recovery yields for N-(2-adamantyl) derivatives[1].

The Green Alternative: Ethyl Acetate

For process scale-up and environmentally conscious laboratories, Ethyl Acetate (EtOAc) is the optimal choice[3]. While it lacks the halogenated bulk, its ester oxygen acts as a potent hydrogen-bond acceptor for the formamide N-H proton. Because EtOAc forms the top layer during aqueous extraction, it requires a different physical handling workflow than DCM, but it eliminates the environmental hazards associated with chlorinated solvents.

The Importance of pH Control

Formamides are susceptible to hydrolysis under strongly acidic or basic conditions, reverting to 2-adamantanamine. Therefore, quenching the formylation reaction to a near-neutral pH (6.5–7.0) prior to solvent extraction is a critical, non-negotiable step to preserve the integrity of the target molecule[3].

Extraction Workflow Visualization

ExtractionWorkflow A Crude Reaction Mixture (Aqueous/Organic) B Quench & Neutralize (pH 6.5 - 7.0) A->B C Liquid-Liquid Extraction (Add DCM or EtOAc) B->C D Phase Separation C->D E Aqueous Phase (Discard / Re-extract) D->E Top/Bottom layer varies by solvent F Organic Phase (Contains Target Amide) D->F Product Partitioning G Wash (Brine) & Dry (Na2SO4) F->G H Solvent Evaporation (Rotary Evaporator) G->H I Pure N-(2-adamantyl)formamide H->I

Caption: Logical workflow for the liquid-liquid extraction and isolation of N-(2-adamantyl)formamide.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checks ensure that you do not proceed to the next step if the previous one has failed.

Protocol A: High-Yield Extraction using Dichloromethane (DCM)

Use this protocol when maximum yield is required for milligram-to-gram scale discovery chemistry.

  • Reaction Quenching: Cool the crude formylation reaction mixture to 0–5 °C using an ice bath. Slowly add crushed ice or ice-cold distilled water to quench unreacted formylating agents.

  • pH Adjustment (Validation Check 1): Add 1M NaOH or saturated NaHCO₃ dropwise until the aqueous phase reaches pH 6.5–7.0. Causality: Neutralization prevents the acid-catalyzed hydrolysis of the newly formed formamide[3]. Verify with pH paper or a calibrated probe.

  • Primary Extraction: Transfer the mixture to a separatory funnel. Add DCM (3 × 20 mL per gram of theoretical yield). Invert gently and vent frequently. Note: Vigorous shaking may cause emulsions due to the surfactant-like properties of amphiphilic reaction byproducts.

  • Phase Separation: Allow the layers to separate completely. Collect the bottom organic layer (DCM density = 1.33 g/mL) into an Erlenmeyer flask[1].

  • Aqueous Layer Validation (Validation Check 2): Spot the remaining aqueous layer on a TLC plate (Eluent: Hexane/Acetone 4:1)[4]. If target compound spots are visible (visualized via iodine chamber), perform an additional DCM extraction.

  • Washing & Drying: Wash the combined DCM extracts with saturated aqueous NaCl (brine) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter to remove the drying agent[5].

  • Concentration: Evaporate the DCM under reduced pressure using a rotary evaporator (water bath at 30–35 °C).

  • Final Validation: Confirm the structure and purity of the resulting white solid via GC/MS or ¹H-NMR (look for the characteristic formyl proton singlet around δ 8.1–8.3 ppm)[4].

Protocol B: Green Extraction using Ethyl Acetate (EtOAc)

Use this protocol for scale-up or when halogenated solvents are prohibited.

  • Quench and Neutralize: Follow Steps 1 and 2 from Protocol A.

  • Primary Extraction: Add EtOAc (3 × 25 mL per gram of theoretical yield) to the separatory funnel.

  • Phase Separation & Emulsion Management: Allow the layers to separate. Collect the top organic layer (EtOAc density = 0.90 g/mL)[3].

    • Troubleshooting: If an emulsion forms, add 10 mL of saturated brine. The high ionic strength of the brine increases the density and polarity of the aqueous phase, forcing the organic solvent out of the emulsion (salting-out effect).

  • Washing & Drying: Wash the combined EtOAc layers with brine (1 × 30 mL). Dry over anhydrous MgSO₄ (MgSO₄ is preferred here as it is slightly more effective at removing water from EtOAc than Na₂SO₄).

  • Concentration: Remove the EtOAc under reduced pressure (water bath at 40–45 °C).

  • Final Validation: Assess purity via TLC or LC-MS prior to downstream applications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields in N-(2-Adamantyl)formamide Synthesis

Welcome to the Technical Support Center for adamantane-derivative synthesis. As a Senior Application Scientist, I have designed this resource to address the specific kinetic and thermodynamic challenges associated with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for adamantane-derivative synthesis. As a Senior Application Scientist, I have designed this resource to address the specific kinetic and thermodynamic challenges associated with the synthesis of N-(2-adamantyl)formamide.

The tricyclic cage structure of the adamantane scaffold creates significant steric hindrance around the C2 position. Whether you are utilizing a direct Leuckart-Wallach reaction from 2-adamantanone or formylating 2-adamantylamine, understanding the causality behind reaction failures is critical for maximizing yield and purity.

Mechanistic Pathways & Workflow

The synthesis of N-(2-adamantyl)formamide typically proceeds via one of two primary routes: the direct reductive amidation of a ketone (Leuckart-Wallach) or the two-step reductive amination followed by formylation.

SynthesisRoutes A 2-Adamantanone B 2-Adamantylamine A->B Reductive Amination (NH3, NaBH3CN) C N-(2-adamantyl)formamide A->C Leuckart-Wallach (Formamide, HCOOH, u0394) B->C Formylation (HCOOH / Ac2O)

Reaction pathways for synthesizing N-(2-adamantyl)formamide.

Troubleshooting Guide & Causality Analysis (FAQs)

Q: Why is my Leuckart-Wallach reaction from 2-adamantanone stalling at 50% conversion? A: Stalling in the Leuckart-Wallach reaction is almost always a thermodynamic equilibrium issue caused by inadequate water removal. The reaction relies on the high-temperature condensation of the ketone with formamide to form an imine/iminium intermediate, which is subsequently reduced by formic acid. If the water byproduct is not continuously removed, the equilibrium shifts back to the starting ketone[1]. Furthermore, the bulky nature of the adamantane cage requires higher activation energy. Corrective Action: Ensure your reaction temperature is maintained between 160–180 °C and utilize a Dean-Stark trap or molecular sieves to continuously drive the equilibrium forward[2].

Q: I am formylating 2-adamantylamine using formic acid and acetic anhydride. Why am I seeing unreacted starting material and low yields? A: You are likely experiencing the thermal decomposition of your active formylating agent. Mixing formic acid and acetic anhydride generates acetic formic anhydride (AFA) in situ. AFA is highly electrophilic and excellent for overcoming the steric hindrance of the 2-adamantyl position. However, AFA is thermally unstable and decomposes into carbon monoxide and acetic acid at elevated temperatures (>50 °C). If you add the amine while the AFA generation is too hot, or if you reflux the mixture, you destroy your reagent before formylation can occur. Corrective Action: Maintain the AFA generation step at 50 °C for 1 hour, but strictly cool the mixture to 0–25 °C before and during the addition of the amine.

Q: During the reductive amination of 2-adamantanone to get the amine precursor, I get a large amount of adamantan-2-ol byproduct. How do I fix this? A: This is a chemoselectivity failure. If you use a strong or unselective reducing agent (like LiAlH₄ or NaBH₄) before the imine has fully formed, the hydride will directly reduce the ketone carbonyl to the alcohol[1]. Corrective Action: Use a milder, pH-dependent reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[3]. Crucially, allow the ketone and ammonia/amine to stir for 1–2 hours to ensure complete imine formation before adding the reducing agent.

Troubleshooting Start Low Yield of Product? Q1 Which Synthesis Route? Start->Q1 Route1 Leuckart-Wallach (from Ketone) Q1->Route1 Route2 Direct Formylation (from Amine) Q1->Route2 Sol1 Increase Temp (160°C) & Remove Water (Dean-Stark) Route1->Sol1 Sol2 Control Temp (<50°C) to prevent AFA decomp Route2->Sol2

Decision tree for troubleshooting low yields in N-(2-adamantyl)formamide synthesis.

Quantitative Data: Reagent Selection Matrix

To optimize your specific workflow, compare the standard formylation systems below. The steric bulk of the adamantyl group heavily dictates reagent efficacy.

Reagent SystemOperating TempTypical YieldSteric TolerancePrimary Failure Mode
Formic Acid / Acetic Anhydride (AFA) 0–25 °C>90%HighThermal decomposition of AFA into CO and acetic acid if heated >50 °C.
Ethyl Formate Reflux (54 °C)50–65%ModerateSlow kinetics; unreacted starting material due to lower electrophilicity.
Formamide / Formic Acid (Leuckart) 160–180 °C70–85%HighWater-induced equilibrium stalling; requires active water removal.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: Direct Formylation of 2-Adamantylamine via Acetic Formic Anhydride

This method is preferred for highest yields when starting from the amine.

  • AFA Generation: In a dry, round-bottom flask under an inert nitrogen atmosphere, add 5.0 equivalents of anhydrous formic acid. Cool to 0 °C using an ice bath. Slowly add 2.0 equivalents of acetic anhydride dropwise.

  • Thermal Maturation: Remove the ice bath and gently heat the mixture to 50 °C for exactly 1 hour to ensure complete formation of acetic formic anhydride.

    • Validation Check: Do not exceed 50 °C. Excessive gas evolution (CO) indicates thermal breakdown of your reagent. Cool the mixture back to 0 °C before proceeding.

  • Amine Addition: Dissolve 1.0 equivalent of 2-adamantylamine hydrochloride in a minimal amount of anhydrous dichloromethane (DCM). Add 1.1 equivalents of triethylamine to free-base the amine. Add this solution dropwise to the AFA mixture at 0 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Validation Check: Monitor by TLC (1:1 Ethyl Acetate/Hexane). The starting amine will stay near the baseline (unless a basic modifier is used on the silica), while the neutral N-(2-adamantyl)formamide product will migrate significantly higher (Rf ~ 0.4–0.6).

  • Workup: Quench the reaction by pouring it over crushed ice. Extract with DCM (3x). Wash the combined organic layers with saturated NaHCO₃ until gas evolution ceases (removing residual acids), followed by a brine wash. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the pure formamide.

Protocol B: One-Pot Leuckart-Wallach Synthesis from 2-Adamantanone

This method is preferred for step-economy when starting from the commercially available ketone.

  • Condensation Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 1.0 equivalent of 2-adamantanone, 5.0 equivalents of formamide, and 1.0 equivalent of formic acid.

  • Heating & Dehydration: Heat the mixture vigorously to 160–170 °C using a heating mantle or oil bath.

    • Validation Check: Within 1–2 hours, you must observe water collecting in the Dean-Stark trap. If water is not separating, the imine equilibrium is stalled, and the yield will be severely compromised[2].

  • Completion: Maintain the temperature for 6–8 hours. Monitor the disappearance of the ketone via GC-MS or TLC.

  • Workup: Cool the dark reaction mixture to room temperature. Dilute with water and extract with ethyl acetate. Wash the organic layer with water (to remove excess formamide) and brine. Dry over Na₂SO₄, concentrate, and purify the resulting solid via recrystallization from ethanol/water.

References

  • Benchchem Technical Support. "Synthesis of 5-Aminoadamantan-2-ol - Benchchem." Benchchem,
  • Popov, Yu. V., et al. "RU2425828C1 - Method of producing cycloalkylamines.
  • MDPI Open Access Journals. "Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling." MDPI,

Sources

Optimization

Technical Support Center: Troubleshooting N-(2-Adamantyl)formamide Synthesis &amp; Impurity Profiling

Welcome to the Application Scientist Support Center. N-(2-adamantyl)formamide is a critical intermediate in the synthesis of 2-adamantanamine, a foundational building block for complex adamantane-based pharmacophores and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. N-(2-adamantyl)formamide is a critical intermediate in the synthesis of 2-adamantanamine, a foundational building block for complex adamantane-based pharmacophores and anti-viral/anti-tubercular agents (1).

The most scalable synthetic route involves a Leuckart-Wallach reductive amination of 2-adamantanone using formamide and formic acid. In this system, formamide acts as the nitrogen source while formic acid serves as the reducing agent (2). While robust, this high-temperature reaction is highly susceptible to specific impurity formations, including over-reduction, dimerization, and isomeric carryover.

This guide provides field-proven insights, causal explanations, and self-validating protocols to help you isolate high-purity N-(2-adamantyl)formamide.

Mechanistic Pathway & Impurity Map

Understanding the kinetic pathways of your reaction is the first step in troubleshooting. The diagram below illustrates the primary Leuckart condensation alongside the most common competing side reactions.

G A 2-Adamantanone (Starting Material) B N-(2-adamantyl)formamide (Target Intermediate) A->B Formamide / HCOOH (Leuckart Reaction) C 2-Adamantanol (Reduction Impurity) A->C Competing Reduction (Excess HCOOH) D N,N-di(2-adamantyl)formamide (Dimer Impurity) B->D Excess Ketone + High Temperature E 1-Adamantyl Isomers (Feedstock Impurity) E->B Isomeric Carryover

Reaction pathways and impurity formations in the Leuckart synthesis of N-(2-adamantyl)formamide.

Troubleshooting FAQs

Q1: Why am I seeing high levels of unreacted 2-adamantanone in my crude N-(2-adamantyl)formamide? Causality: The Leuckart reaction relies on the initial formation of an iminium intermediate before it is reduced by formic acid. Because water is a byproduct of this initial imine condensation, failing to efficiently remove it from the system shifts the equilibrium backward, hydrolyzing the iminium ion back to 2-adamantanone. Actionable Solution: Implement a Dean-Stark trap or use a continuous distillation setup to actively strip water from the reaction matrix as it forms. Ensure the internal reaction temperature is strictly maintained between 165–175 °C to drive the condensation forward.

Q2: My GC-MS shows a mass corresponding to 2-adamantanol. What causes this reduction byproduct? Causality: 2-Adamantanol forms when the starting ketone is directly reduced by formic acid (acting as a hydride donor) before it has the opportunity to condense with formamide. This is a classic competing side reaction in catalytic and non-catalytic reductive aminations (3). Actionable Solution: To favor amination over direct reduction, alter your addition sequence. Pre-mix the 2-adamantanone with an excess of formamide (typically 5 equivalents) and allow the mixture to reach 120 °C before slowly adding the formic acid. This ensures the ketone is heavily biased toward the imine/iminium species prior to the introduction of the reducing agent.

Q3: How do I minimize the formation of the N,N-di(2-adamantyl)formamide dimer impurity? Causality: Dimerization occurs when the primary product, N-(2-adamantyl)formamide, reacts with another molecule of unreacted 2-adamantanone. Although the bulky adamantyl cage provides significant steric hindrance, extended reaction times at high temperatures (>180 °C) provide enough activation energy to force this secondary amine formation. Actionable Solution: This is a kinetic issue. Strictly monitor the reaction via GC-FID. Quench the reaction immediately once the starting material is consumed (<1% remaining). Never leave a Leuckart reaction at reflux overnight unmonitored.

Q4: How can I effectively separate 1-adamantyl isomers from the 2-adamantyl target? Causality: 1-Adamantyl impurities originate from contaminated starting material (often occurring if the 2-adamantanone was synthesized via non-selective oxidation of adamantane, which naturally favors the tertiary 1-position). Because the 1- and 2-adamantyl formamides have nearly identical polarities, standard silica gel chromatography is highly inefficient. Actionable Solution: Exploit their differential solubility. N-(2-adamantyl)formamide can be selectively recrystallized from a mixture of ethyl acetate and hexanes (1:3 v/v). The 1-adamantyl isomer possesses slightly higher solubility in non-polar solvents and will remain dissolved in the mother liquor.

Quantitative Data: Typical Impurity Profile & Analytical Detection

To ensure a self-validating workflow, benchmark your crude and purified products against these analytical parameters.

Impurity / AnalyteOrigin / CausalityRRT (Relative Retention Time)Recommended Detection MethodAcceptable Limit (Area %)
2-Adamantanone Unreacted starting material0.85GC-FID / HPLC-UV (210 nm)< 0.5%
2-Adamantanol Direct reduction byproduct0.92GC-MS< 1.0%
1-Adamantyl formamide Feedstock isomer carryover1.05GC-FID< 0.1%
N,N-di(2-adamantyl)formamide High-temp dimerization1.45LC-MS (ESI+)< 0.2%

(Note: RRT values are approximate and based on a standard C18 reverse-phase column or a DB-5 GC column. Always run analytical standards to confirm exact retention times).

Self-Validating Experimental Protocol

This step-by-step methodology is engineered to suppress the impurities discussed above through precise stoichiometric and thermal control. Every critical step includes a self-validation checkpoint.

Step 1: Apparatus Setup Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus (critical for water removal), a reflux condenser, and an internal thermocouple.

Step 2: Reagent Charging (Imine Bias) Add 50.0 g (0.33 mol) of 2-adamantanone and 75.0 g (1.66 mol, 5.0 eq) of formamide to the flask. Causality Check: Adding formamide first without the reducing agent prevents the premature formation of 2-adamantanol.

Step 3: Thermal Homogenization Heat the mixture to 120 °C under a gentle nitrogen sweep. Stir for 30 minutes to ensure complete homogenization and initiate condensation.

Step 4: Controlled Reduction Slowly add 19.0 g (0.41 mol, 1.25 eq) of 98% formic acid dropwise over 1 hour using an addition funnel. Validation Check: Maintain the internal temperature strictly between 120–130 °C during addition. Exothermic spikes indicate overly rapid addition, which can lead to runaway reduction and dimer formation.

Step 5: High-Temperature Reflux & Dehydration Gradually increase the temperature to 165–175 °C. Collect the water distillate in the Dean-Stark trap. Maintain this temperature for 4–6 hours.

Step 6: Kinetic Monitoring (Self-Validation) Sample the reaction mixture every hour. Analyze via GC-FID. Do not proceed to quenching until 2-adamantanone is <1% (Area). This self-validates the completion of the condensation phase and prevents dimer formation from prolonged heating.

Step 7: Quenching & Workup Cool the mixture to 80 °C and pour it into 500 mL of crushed ice/water with vigorous stirring. A white precipitate of crude N-(2-adamantyl)formamide will form. Filter the solid under vacuum and wash the filter cake with cold water (3 x 100 mL) to remove all excess formamide and formic acid.

Step 8: Differential Recrystallization Dissolve the crude solid in a minimal volume of boiling ethyl acetate. Slowly add hexanes until the solution becomes slightly cloudy (approx. 1:3 ratio). Allow to cool to room temperature, then chill to 4 °C for 2 hours. Validation Check: Filter and dry the purified N-(2-adamantyl)formamide under vacuum at 50 °C. Check the final purity via GC-FID. The target purity must be >99.0%, validating the successful exclusion of the 1-adamantyl isomer into the mother liquor.

References

  • Title: Technical Support Center: Synthesis of 5-Aminoadamantan-2-ol Source: Benchchem URL
  • Title: Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst Source: ACS Publications URL
  • Title: The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for the Formylation of 2-Adamantylamine

Welcome to the Technical Support Center. 2-Adamantylamine presents unique synthetic challenges due to the severe steric hindrance of the adamantane cage.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Adamantylamine presents unique synthetic challenges due to the severe steric hindrance of the adamantane cage. This guide provides mechanistic troubleshooting, validated protocols, and FAQs to help you minimize side reactions (such as N-acetylation and incomplete conversion) and maximize your yield of N-(2-adamantyl)formamide.

Section 1: Diagnostic Workflow

When formylating sterically hindered amines, standard reagents often fail or produce unwanted byproducts. Use the diagnostic decision tree below to identify the root cause of your specific issue and select the appropriate corrective action.

G Start Formylation of 2-Adamantylamine Sub1 Issue: N-Acetylation Start->Sub1 Sub2 Issue: Incomplete Reaction Start->Sub2 Sub3 Issue: Low Yield with Green Methods Start->Sub3 Cause1 Cause: AFA disproportionation or acetyl attack due to steric block at formyl Sub1->Cause1 Cause2 Cause: Bulky leaving groups (e.g., N-formylcarbazole) clash with adamantane cage Sub2->Cause2 Cause3 Cause: Ru/MeOH activation fails due to hindered hemiaminal intermediate Sub3->Cause3 Sol1 Solution: Use pure formyl source (HCOOH + I2) Cause1->Sol1 Sol2 Solution: Use small electrophiles (Protonated HCOOH) Cause2->Sol2 Sol3 Solution: Switch to CO2/Silane with Phosphonium catalyst Cause3->Sol3

Troubleshooting workflow for 2-adamantylamine formylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: I am using Acetic Formic Anhydride (AFA) but seeing significant N-acetylation instead of formylation. How do I prevent this? A1: AFA is a mixed anhydride. In an ideal scenario, the amine attacks the more electrophilic and less sterically hindered formyl carbonyl. However, the bulky 2-adamantyl group creates a high-energy transition state for this attack. Consequently, the reaction slows down enough that AFA can undergo disproportionation into acetic anhydride and formic anhydride, or the amine attacks the less reactive but sometimes conformationally accessible acetyl group. Causality & Solution: Abandon mixed anhydrides for hindered substrates. Switch to a pure formylating system, such as formic acid activated by a catalytic amount of iodine, to completely eliminate the possibility of acetylation[1].

Q2: I switched to N-formylcarbazole for a milder reaction, but my yield is under 20%. Why is the reaction incomplete? A2: N-formylcarbazole is an excellent, stable solid reagent for primary and secondary aliphatic amines, but its reactivity profile is highly sensitive to steric bulk. The transition state requires the amine to approach the carbonyl carbon while displacing the bulky carbazole leaving group. For 2-adamantylamine, the steric clash between the adamantane cage and the carbazole ring prevents efficient coupling, leaving the amine largely unreactive[2]. Causality & Solution: You must use a formylating agent with a minimal steric footprint. Small electrophiles, such as protonated formic acid or CO₂/hydrosilane systems, are required to penetrate the steric shield of the adamantane ring[3].

Q3: Can I use Ruthenium-catalyzed methanol activation as a "green" formylation method? A3: While Ru-catalyzed dehydrogenation of methanol is highly effective for unhindered amines, it is not recommended for 2-adamantylamine. Studies show that as steric hindrance increases, the yield of the formamide decreases dramatically. The bulky substrate hinders the formation of the intermediate hemiaminal and interferes with necessary catalyst coordination[4].

Section 3: Quantitative Data & Reagent Comparison

The following table summarizes the performance of various formylating agents specifically when applied to sterically hindered amines like 2-adamantylamine.

Formylating AgentYield PotentialMajor Side ReactionSteric ToleranceReference
Acetic Formic Anhydride (AFA) ModerateN-AcetylationModerateGeneral
N-Formylcarbazole < 20%Unreacted AminePoor[2]
Ru-Catalyzed Methanol LowUnreacted AminePoor[4]
CO₂ / Hydrosilane ~66%Siloxane byproductsGood[3]
Formic Acid / 5 mol% I₂ > 90%None observedExcellent[1]

Section 4: Validated Experimental Protocols

Protocol: Solvent-Free Iodine-Catalyzed N-Formylation

Based on the methodology by Kim & Jang[1].

Causality & Self-Validating Design: This protocol leverages molecular iodine to generate HI in situ, which protonates formic acid to create a highly reactive, sterically unencumbered electrophile (a hydroxycarbenium ion). The solvent-free design maximizes collision frequency, overcoming the steric bulk of the 2-adamantyl cage. The protocol is inherently self-validating: the visual disappearance of the purple iodine color during the thiosulfate quench confirms the neutralization of the catalyst, while the basic wash ensures any unreacted formic acid is partitioned into the aqueous layer, guaranteeing that the final crude mass accurately reflects the formamide yield without reagent contamination.

Step-by-Step Methodology:

  • Reagent Charging: To a 10 mL round-bottom flask, add 2-adamantylamine (1.0 mmol, 151.2 mg). Note: Ensure the amine is completely dry; trace water can hydrolyze the active formylating species.

  • Electrophile Addition: Add pure formic acid (2.0 mmol, 75 µL). Causality: Two equivalents are used—one acts as the formyl source, and the second acts as a fluidizing medium to facilitate mass transfer in the absence of additional solvents.

  • Catalyst Initiation: Add molecular iodine (I₂, 0.05 mmol, 12.7 mg, 5 mol%).

  • Thermal Activation: Stir the mixture at 70 °C for 2–4 hours. Causality: 70 °C provides the optimal kinetic energy to overcome the steric hindrance of the 2-position without causing the thermal decomposition of formic acid into carbon monoxide and water.

  • Reaction Monitoring: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1) until the ninhydrin-active primary amine spot is completely consumed.

  • Quenching: Cool the mixture to room temperature and add 5 mL of 10% aqueous Na₂S₂O₃. Stir until the solution turns colorless (visual validation of iodine reduction).

  • Extraction & Washing: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (10 mL) to remove residual formic acid, followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford pure N-(2-adamantyl)formamide.

Sources

Optimization

Process Chemistry Support Center: Optimizing N-(2-adamantyl)formamide Synthesis

Welcome to the Technical Support Center for adamantyl-derivative synthesis. This module is specifically engineered for researchers, process chemists, and drug development professionals looking to overcome thermodynamic b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for adamantyl-derivative synthesis. This module is specifically engineered for researchers, process chemists, and drug development professionals looking to overcome thermodynamic bottlenecks in the synthesis of high-purity N-(2-adamantyl)formamide. By transitioning from classical convective heating to advanced dielectric heating methodologies, you can drastically reduce reaction times while preserving the structural integrity of the adamantyl scaffold.

Part 1: Troubleshooting & FAQs (Reaction Time & Yield Optimization)

Q1: Why does the conventional formylation of 2-adamantylamine take over 5 hours, and how can we fundamentally reduce this time? A1: Conventional synthesis relies on convective heat transfer (wall-to-bulk heating), which is highly inefficient and results in a slow Arrhenius kinetic profile, typically requiring up to 5.5 hours at 85 °C to reach completion (1)[1]. To fundamentally reduce this, we recommend Microwave-Assisted Organic Synthesis (MAOS). Formamide acts as both the formylating reagent and a highly polar solvent that strongly absorbs microwave energy (2)[2]. This direct dielectric heating causes localized molecular superheating, accelerating the nucleophilic attack and compressing the reaction time from hours to under 10 minutes (3)[3].

Q2: When accelerating the reaction with MAOS, I observe a drop in purity due to thermal degradation. How is this mitigated? A2: Rapid microwave heating can generate localized "hot spots" that exceed the thermal degradation threshold of the adamantyl framework, leading to dimer formation and oxidation. To maintain high purity, you must decouple the kinetic energy input from the bulk temperature. Implement simultaneous external cooling (e.g., compressed air) during microwave irradiation. This allows continuous, high-wattage microwave energy to drive the reaction kinetically while strictly holding the bulk temperature at an optimal 120–130 °C, preventing thermodynamic side-reactions (2)[2].

Q3: What are the optimal stoichiometric ratios to ensure complete conversion and eliminate unreacted starting material? A3: Unreacted 2-adamantylamine is a notoriously difficult impurity to crystallize out. To create a self-validating system of complete conversion, utilize formamide in a significant stoichiometric excess—typically a 9:1 to 10:1 molar ratio relative to the adamantyl precursor (4)[4]. This massive excess shifts the equilibrium entirely toward the product via Le Chatelier's principle. If employing an acid catalyst (e.g., for a Ritter-type reaction from a substituted adamantanol), maintain an acid-to-precursor ratio of ~5.6:1 to ensure sufficient protonation without triggering oxidative cleavage (1)[1].

Part 2: Quantitative Data Presentation

The following table summarizes the kinetic and qualitative improvements achieved by transitioning from classical batch synthesis to microwave-assisted organic synthesis (MAOS).

Synthesis ParameterConventional Batch HeatingMicrowave-Assisted (MAOS)
Heating Mechanism Convective (Wall-to-bulk)Dielectric (Direct molecular)
Reaction Time 5.5 – 6.0 hours5 – 10 minutes
Bulk Temperature 85 °C120 – 130 °C (with cooling)
Isolated Yield ~82%>94%
Purity (GC/MS) 98.5%>99.2%
Primary Impurities Unreacted amine, oxidation productsNegligible (if temp is controlled)

Part 3: Self-Validating Experimental Protocol

This protocol outlines the rapid microwave-assisted synthesis of N-(2-adamantyl)formamide. Every step is designed with inherent causality and in-process validation to guarantee reproducibility and high purity.

Step 1: Reagent Preparation & Loading

  • Action: In a 10 mL microwave-transparent quartz vial equipped with a magnetic stir bar, combine 2-adamantylamine (1.0 mmol) and formamide (10.0 mmol).

  • Causality: Formamide serves a dual purpose. It acts as the formylating reagent and, due to its high dielectric constant, functions as the primary microwave-absorbing solvent, enabling rapid volumetric heating (2)[2]. The 10:1 stoichiometric excess forces the equilibrium toward complete conversion (4)[4].

Step 2: Microwave Irradiation with Dynamic Cooling

  • Action: Seal the vial and place it in a monomode microwave reactor. Program the system to 120 °C at 100 W for 10 minutes, with simultaneous external compressed air cooling engaged.

  • Causality: Polar reagents absorb microwave energy readily, causing localized superheating that drastically accelerates the reaction rate (3)[3]. The external cooling mechanism prevents the bulk temperature from exceeding 120 °C, ensuring the thermodynamic stability of the product and preventing the formation of degradation impurities.

Step 3: In-Process Validation (PAT)

  • Action: After 10 minutes, extract a 10 µL aliquot and analyze via TLC (Solvent system: CHCl3/MeOH/25% aq. NH3 = 6:1:1) or rapid GC-MS.

  • Causality: A self-validating protocol requires proof of completion before quenching. The complete disappearance of the 2-adamantylamine peak confirms the kinetic success of the MAOS method (1)[1].

Step 4: Quenching and Product Isolation

  • Action: Pour the reaction mixture into 25 mL of ice-cold ultra-pure water (0–5 °C) and stir vigorously for 30 minutes. Filter the resulting white precipitate under vacuum and wash with cold water (3 x 10 mL).

  • Causality: The sudden drop in temperature and the high aqueous solubility of unreacted formamide force the highly hydrophobic N-(2-adamantyl)formamide to crash out of solution rapidly, yielding a high-purity solid without the need for complex column chromatography (1)[1].

Part 4: Process Visualization

Workflow N1 2-Adamantylamine Starting Material N2 Formamide Addition (Solvent & Reagent) N1->N2 Excess 10:1 ratio N3 Microwave Irradiation (120°C, 100W) N2->N3 Dielectric Heating N4 Simultaneous Air Cooling N3->N4 Prevent Degradation N5 In-Process PAT (GC-MS / TLC) N3->N5 5-10 min reaction N5->N3 <99% Conversion N6 High-Purity N-(2-adamantyl)formamide N5->N6 >99% Conversion

Figure 1: Self-validating microwave-assisted workflow for N-(2-adamantyl)formamide synthesis.

Part 5: References

  • Simple and Economical Process for Producing Amantadine Hydrochloride Source: ACS Omega URL:

  • Microwave Irradiation and Formamide: A Perfect Match for Ultrafast Carbamoylation via Radical Reactions Source: ACS Sustainable Chemistry & Engineering URL:

  • Microwave Heating - Increasing Reaction Rate Source: CEM Corporation URL:

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane Source: PMC (NIH) URL:

Sources

Reference Data & Comparative Studies

Validation

Assessing the Purity of N-(2-Adamantyl)formamide: A Comparative GC-MS Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with adamantane-based pharmaceutical intermediates. N-(2-adamantyl)formamide is a critical precursor in the synthesis of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with adamantane-based pharmaceutical intermediates. N-(2-adamantyl)formamide is a critical precursor in the synthesis of bioactive compounds, including various antiviral and antidiabetic agents. However, assessing its purity presents a unique challenge: the rigid, aliphatic tricyclic cage lacks a significant chromophore. This renders standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) largely ineffective without complex, yield-reducing derivatization steps[1].

Consequently, Gas Chromatography-Mass Spectrometry (GC-MS) emerges as the gold standard, leveraging the inherent volatility and extreme thermal stability of the adamantane structure[2]. In this guide, we will objectively compare two distinct GC-MS methodologies to demonstrate how to effectively resolve structurally similar impurities, ensuring a high-fidelity purity profile.

The Mechanistic Challenge: Column Chemistry & Ionization

When synthesizing N-(2-adamantyl)formamide via Ritter-type reactions, side reactions often generate positional isomers (such as N-(1-adamantyl)formamide) and over-alkylated byproducts[3]. The primary analytical hurdle is the separation of these isomers. Because the hydrophobic adamantane cage dominates the molecule's physical properties, their boiling points are nearly identical.

  • Method A (The Standard Alternative): A traditional 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) relies strictly on boiling point and minor dispersive interactions. This often results in the co-elution of isomers. Furthermore, standard 70 eV Electron Ionization (EI) causes aggressive fragmentation, obliterating the molecular ion[4].

  • Method B (The Optimized Approach): Transitioning to a 14% cyanopropyl-phenyl column (e.g., DB-1701) introduces orthogonal dipole-dipole interactions. The cyano groups interact differentially with the localized polarity of the formamide moiety depending on its steric position on the cage. Coupling this with Positive Chemical Ionization (PCI) preserves the molecular ion, allowing for confident mass-variant impurity profiling.

G A N-(2-adamantyl)formamide Sample B Assess Impurity Profile A->B C Mass-Variant Impurities (e.g., Unreacted Precursors) B->C Focus D Isomeric Impurities (e.g., 1-adamantyl isomer) B->D Focus E Method A: GC-MS (EI) DB-5ms Column High Sensitivity Screening C->E F Method B: GC-MS (PCI) DB-1701 Column Isomeric Resolution D->F

Decision matrix for selecting the optimal GC-MS methodology based on the target impurity profile.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your purity data, analytical workflows must be self-validating. The following protocol utilizes Method B (DB-1701/PCI) to achieve baseline resolution of isomers while incorporating internal diagnostics.

Step 1: Sample Preparation & Internal Standardization

  • Procedure: Dissolve 1.0 mg of the synthesized N-(2-adamantyl)formamide batch in 1.0 mL of LC-MS grade ethyl acetate. Spike the solution with 10 µL of a 100 µg/mL 1-bromoadamantane internal standard (IS) solution.

  • Causality: Ethyl acetate provides optimal solubility for the polar formamide group while maintaining high volatility for GC injection. The addition of 1-bromoadamantane creates a self-validating system; its consistent retention time and peak area confirm that injection volume, inlet vaporization, and carrier gas flow are stable across runs.

Step 2: Column Installation & Orthogonal Selectivity

  • Procedure: Install a DB-1701 mid-polar capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

  • Causality: Unlike standard 5% phenyl columns which separate purely by boiling point, the 14% cyanopropyl-phenyl stationary phase introduces dipole-dipole interactions. This orthogonal selectivity is strictly required to resolve the 1-adamantyl and 2-adamantyl isomers, which possess identical masses and highly similar hydrophobic profiles.

Step 3: Thermal Programming & Inlet Vaporization

  • Procedure: Set the split/splitless inlet to 250°C with a 10:1 split ratio. Program the oven to start at 100°C (hold 1 min), ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Causality: The rigid adamantane cage is highly thermally stable, allowing for a high inlet temperature to ensure instantaneous flash vaporization without degradation[2]. The aggressive 15°C/min ramp minimizes longitudinal diffusion in the column, maintaining sharp peak shapes for accurate integration.

Step 4: Mass Spectrometric Acquisition & System Suitability

  • Procedure: Operate the MS source at 230°C. Run acquisitions using Positive Chemical Ionization (PCI) with methane as the reagent gas.

  • Causality & Validation: Standard EI causes extensive fragmentation, yielding a base peak at m/z 135 (the adamantyl cation) but destroying the molecular ion[4]. PCI softens the ionization process, preserving the [M+H]⁺ ion at m/z 180.

  • System Suitability Check: Monitor the ratio of m/z 135 to m/z 180. If the m/z 135 abundance spikes unexpectedly in PCI mode, it serves as an internal diagnostic indicating excessive source temperature or active sites in the liner causing thermal degradation prior to ionization.

G2 M Molecular Ion [M]⁺ m/z 179 L1 Loss of Formyl [M-CHO]⁺ m/z 150 M->L1 -29 Da L2 Adamantyl Cation [C10H15]⁺ m/z 135 M->L2 -44 Da L1->L2 -15 Da L3 Ring Cleavage [C7H9]⁺ m/z 93 L2->L3 -42 Da

Primary Electron Ionization (EI) fragmentation pathway of N-(2-adamantyl)formamide.

Quantitative Comparative Data

The following table summarizes the experimental performance of the standard screening method versus the optimized isomeric resolution method. Method B is highly recommended for final purity certification of N-(2-adamantyl)formamide batches intended for downstream pharmaceutical synthesis[5].

Table 1: Comparative Performance of GC-MS Methodologies for N-(2-adamantyl)formamide

Analytical ParameterMethod A: DB-5ms / EI (Standard)Method B: DB-1701 / PCI (Optimized)Scientific Rationale
Isomeric Resolution ( Rs​ ) 0.8 (Co-elution)2.4 (Baseline Resolution)Cyano groups in DB-1701 interact differentially with the steric position of the formamide moiety.
Base Peak (m/z) 135 [C₁₀H₁₅]⁺180[M+H]⁺PCI prevents the aggressive cage fragmentation seen in 70 eV EI[4].
Molecular Ion Abundance < 2%> 85%Preservation of the molecular ion is critical for identifying unknown mass-variant impurities.
Limit of Detection (LOD) 0.05 µg/mL0.15 µg/mLEI offers higher absolute ionization efficiency for the adamantyl cage, making it better for trace screening[5].
Primary Application Trace residual solvent & general screeningIsomeric purity & structural confirmationMethod B is essential for distinguishing 1-adamantyl from 2-adamantyl byproducts[3].

References

  • Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations Source: National Institutes of Health (PMC) URL: [Link]

  • Mass spectrometry of diamantane and some adamantane derivatives Source: Canadian Journal of Chemistry URL:[Link]

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane Source: National Institutes of Health (PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Causality: Understanding the Hazard Profile

Operational Master Plan: Safe Handling and Disposal of N-(2-adamantyl)formamide As a Senior Application Scientist overseeing chemical hygiene and laboratory operations, I recognize that handling structurally complex mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Master Plan: Safe Handling and Disposal of N-(2-adamantyl)formamide

As a Senior Application Scientist overseeing chemical hygiene and laboratory operations, I recognize that handling structurally complex molecules like N-(2-adamantyl)formamide requires more than generic safety guidelines. This compound merges a highly stable, lipophilic adamantane cage with a reactive formamide moiety. Proper disposal is not merely a regulatory checkbox; it is a critical safeguard against environmental contamination and laboratory incidents.

This guide provides a self-validating, step-by-step operational plan for the safe disposal of N-(2-adamantyl)formamide, grounded in mechanistic causality and stringent environmental protocols to serve as your laboratory's definitive reference.

To design an effective disposal strategy, we must first deconstruct the molecule into its functional domains to understand its behavior during degradation.

  • The Adamantane Cage : Adamantane is a rigid, diamondoid tricyclic hydrocarbon. Its inherent chemical stability makes it highly resistant to standard chemical degradation or biological breakdown[1]. If released into the wastewater system, adamantane derivatives persist indefinitely and are classified as environmentally hazardous to aquatic life (UN 3077, Class 9)[2].

  • The Formamide Moiety : Formamide derivatives are known for their potential reproductive toxicity and systemic health hazards. More critically for disposal, the thermal decomposition of formamides can release highly toxic gases, including carbon monoxide (CO), nitrogen oxides (NOx), and hydrogen cyanide (HCN)[3].

Causality in Disposal : Because the adamantane cage resists mild degradation[1] and the formamide group releases toxic gases upon improper combustion, standard drain disposal or low-temperature burning is strictly prohibited. The only scientifically sound method for disposal is high-temperature incineration in a controlled, EPA-compliant facility equipped with gas scrubbers to neutralize NOx and HCN emissions.

Quantitative Hazard and Logistics Data

The following table summarizes the critical parameters governing the handling and waste classification of N-(2-adamantyl)formamide.

ParameterValue / ClassificationMechanistic Implication
Waste Classification Hazardous Waste (Solid/Liquid)Must be segregated from non-hazardous municipal waste.
UN Transport Code UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.)Indicates severe aquatic toxicity; strict prohibition of drain disposal.
Thermal Decomposition Products NOx, CO, CO2, HCNRequires incineration at facilities with advanced exhaust scrubbing[3].
Chemical Incompatibilities Strong oxidizers, strong acids, basesMixing with oxidizers in waste streams can trigger violent reactions or premature decomposition[3].
Max SAA Accumulation Time < 6 Months (Institutional standard)Prevents container degradation and ensures regulatory compliance[4].

Self-Validating Disposal Protocol

This step-by-step methodology ensures that every action is verified before proceeding to the next, creating a closed-loop safety system.

Phase 1: Segregation and Containerization

  • Step 1.1: Select a chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are required. Do not use metal containers, as trace degradation products may cause corrosion.

  • Step 1.2: Segregate the N-(2-adamantyl)formamide waste from incompatible streams. It must never be mixed with strong oxidizing agents (e.g., peroxides, nitrates) or strong acids, as this can initiate exothermic reactions and release HCN gas[3].

  • Validation Checkpoint 1: Inspect the waste log. Confirm that no oxidizing agents have been added to the chosen container. The container must be secondary-contained in a bin capable of holding 110% of the primary container's volume.

Phase 2: Labeling and SAA Storage

  • Step 2.1: Affix a standardized Chemical Waste Label to the container before adding the first drop of waste[4].

  • Step 2.2: Explicitly list "N-(2-adamantyl)formamide" and the specific solvent used (if in solution). Check the boxes for "Toxic" and "Environmental Hazard".

  • Step 2.3: Transfer the container to a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Validation Checkpoint 2: Verify that the SAA is well-ventilated and that the container cap is tightly sealed. A loose cap violates RCRA regulations and risks vapor exposure.

Phase 3: Decontamination of Labware

  • Step 3.1: Rinse all spatulas, glassware, and funnels that contacted the chemical with a compatible organic solvent (e.g., acetone or ethanol) inside a chemical fume hood.

  • Step 3.2: Collect all rinsate as hazardous waste. Do not wash contaminated labware directly in the sink, as the lipophilic adamantane residues will contaminate the water supply[2].

  • Step 3.3: Wash the solvent-rinsed labware with a laboratory-grade detergent and water.

  • Validation Checkpoint 3: Visually inspect labware for residual filming. If water beads irregularly, the lipophilic adamantane residue remains; repeat the solvent rinse.

Phase 4: Final EHS Transfer

  • Step 4.1: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department before the container reaches 3/4 capacity or the 6-month accumulation limit[4].

  • Validation Checkpoint 4: Obtain the EHS transfer manifest receipt. This documents the chain of custody for high-temperature incineration.

Workflow Visualization

The following diagram maps the logical flow of the disposal process, highlighting the critical transition from generation to final destruction.

G Start Waste Generation: N-(2-adamantyl)formamide Segregation Segregation: Isolate from Oxidizers & Acids Start->Segregation Hazard Assessment Collection Collection: Seal in Glass/HDPE Container Segregation->Collection Transfer Waste Labeling Labeling: Mark 'Hazardous Waste' List Specific Hazards Collection->Labeling Secure & Validate Storage SAA Storage: Secondary Containment < 6 Months Limit Labeling->Storage Move to SAA Disposal Final Disposal: High-Temp Incineration (EPA/RCRA Compliant) Storage->Disposal EHS Pickup Request

Caption: Self-validating disposal workflow for N-(2-adamantyl)formamide, from generation to incineration.

References

  • Carl Roth. "Safety Data Sheet: Adamantane". carlroth.com. 2

  • National Institutes of Health (NIH). "Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches". nih.gov. 1

  • Fisher Scientific. "SAFETY DATA SHEET: Formamide". fishersci.com. 3

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety". northwestern.edu. 4

  • Benchchem. "Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals". benchchem.com. 5

Sources

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